Technical Documentation Center

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its unique combination of a protected aldehyde (dimethoxymethyl acetal), a polar phosphoryl group, and a basic pyridine core suggests a range of potential applications, from a versatile synthetic intermediate to a candidate for biological screening. This guide provides a comprehensive overview of its known and predicted physicochemical properties, alongside detailed experimental protocols for their determination. Given the limited publicly available experimental data for this specific molecule, this document emphasizes both theoretical estimation and robust methodologies for empirical characterization, providing a framework for researchers to fully evaluate this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is identified by the following key descriptors.

IdentifierValueSource
Chemical Name 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine[1]
CAS Number 2648956-69-6[1]
EC Number 190-169-8[1]

The molecular structure, depicted below, features a pyridine ring substituted at the 3-position with a dimethoxymethyl group and at the 5-position with a dimethylphosphoryl group. The dimethoxymethyl group serves as a stable acetal, which can be readily hydrolyzed to the corresponding aldehyde under acidic conditions. The dimethylphosphoryl group is a polar, phosphorus(V) moiety that can influence solubility, metabolic stability, and potential biological interactions.

Caption: Chemical structure of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine.

Predicted Physicochemical Properties

Due to the absence of published experimental data, the following physicochemical properties have been estimated using established computational models and analysis of the compound's structural features. These values serve as a valuable starting point for experimental design.

PropertyPredicted ValueComments and Rationale
Molecular Formula C10H16NO3PDerived from the chemical structure.
Molecular Weight 233.21 g/mol Calculated from the molecular formula.
Physical State Likely a solid or high-boiling liquidThe presence of polar groups (phosphoryl) and a relatively high molecular weight suggest it is unlikely to be a volatile liquid at room temperature.
Melting Point Not availableExperimental determination is required.
Boiling Point > 300 °C (decomposes)High polarity and molecular weight suggest a high boiling point, with a high likelihood of decomposition before boiling at atmospheric pressure.
pKa (Pyridine Nitrogen) 3.5 - 4.5The pyridine nitrogen is basic. Its pKa is expected to be lower than that of pyridine (5.2) due to the electron-withdrawing effects of the phosphoryl and, to a lesser extent, the dimethoxymethyl group. Computational methods can provide more precise estimates[2][3][4][5][6].
logP (Octanol-Water Partition Coefficient) 0.5 - 1.5The molecule has both lipophilic (pyridine ring, methyl groups) and hydrophilic (phosphoryl, acetal oxygens) features. The highly polar phosphoryl group will significantly lower the logP. This value is an estimate and highly dependent on the computational algorithm used[7][8][9][10].
Aqueous Solubility Moderately solubleThe polar phosphoryl group and the potential for hydrogen bonding with the pyridine nitrogen (when protonated) and acetal oxygens suggest some degree of aqueous solubility. However, the overall carbon framework may limit high solubility.

Experimental Determination of Key Physicochemical Properties

For drug development and many research applications, experimentally determined data is essential. The following sections provide detailed, field-proven protocols for the characterization of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

Rationale: The shake-flask method is the gold-standard for determining thermodynamic solubility. It establishes the equilibrium concentration of a compound in a specific solvent at a given temperature, providing a definitive measure of its intrinsic solubility.

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine to a glass vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is crucial to ensure saturation[11].

    • Seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours[12]. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant[13][14].

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) is highly recommended[11].

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent.

    • Determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • A calibration curve must be prepared using standard solutions of the compound of known concentrations to ensure accurate quantification[11].

  • Data Reporting:

    • Report the solubility in mg/mL or mmol/L at the specified temperature and pH.

Determination of Lipophilicity (logP) by RP-HPLC

Rationale: Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The reverse-phase HPLC (RP-HPLC) method for determining the octanol-water partition coefficient (logP) is a high-throughput and reliable alternative to the traditional shake-flask method, especially for compounds with very high or low lipophilicity[15][16]. The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its logP value[17].

Experimental Workflow:

Caption: Workflow for logP determination using RP-HPLC.

Step-by-Step Protocol:

  • System Preparation:

    • Use a C18 RP-HPLC column.

    • The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). Isocratic elution is preferred for this method.

  • Calibration:

    • Select a set of 5-7 reference compounds with known and reliable logP values that span a range bracketing the expected logP of the test compound.

    • Inject each standard individually and record its retention time.

  • Generation of Calibration Curve:

    • Plot the known logP values of the standards against their corresponding retention times.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the logP and x is the retention time. The correlation coefficient (R²) should be > 0.98 for a valid calibration.

  • Sample Analysis:

    • Prepare a dilute solution of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in the mobile phase.

    • Inject the sample onto the HPLC system under the same conditions used for the standards and record its retention time.

  • Calculation:

    • Using the retention time of the test compound, calculate its logP value from the linear regression equation of the calibration curve[18].

Spectral Properties

The spectral properties of a molecule provide a fingerprint for its identification and structural elucidation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the different proton environments.

    • Pyridine Ring Protons: Three signals in the aromatic region (typically δ 7.0-9.0 ppm), with characteristic coupling patterns for a 1,3,5-trisubstituted ring[19][20][21][22]. The proton at the 2-position, being adjacent to the nitrogen, is expected to be the most downfield.

    • Dimethoxymethyl Group: A singlet for the methoxy protons (O-CH₃) around δ 3.3-3.5 ppm, and a singlet for the acetal proton (CH(OMe)₂) around δ 5.4-5.6 ppm[23].

    • Dimethylphosphoryl Group: A doublet for the methyl protons (P-CH₃) due to coupling with the phosphorus atom (²JP-H), typically appearing around δ 1.5-2.0 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for each carbon atom, with the pyridine ring carbons appearing in the aromatic region (δ 120-160 ppm). The carbons of the methyl groups will be in the upfield region.

  • ³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance): This technique is highly specific for the phosphoryl group and will show a single resonance, providing confirmation of this functional group's presence.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode should readily show the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the P=O stretch (typically strong, around 1250 cm⁻¹), C-O-C stretches of the acetal, and aromatic C-H and C=C/C=N vibrations of the pyridine ring.

Chemical Stability

Understanding the chemical stability of a compound is crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways. Forced degradation (or stress testing) studies are a key component of this evaluation[24][25].

Rationale: Forced degradation studies intentionally expose the compound to conditions more severe than those it would typically encounter during storage and use. This helps to rapidly identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods[26][27].

Recommended Stress Conditions:

  • Acidic Hydrolysis: The dimethoxymethyl acetal is expected to be labile under acidic conditions, hydrolyzing to the corresponding aldehyde. The compound should be dissolved in a dilute acid (e.g., 0.1 M HCl) and heated (e.g., 60°C).

  • Basic Hydrolysis: The compound is likely more stable under basic conditions, but should be tested in a dilute base (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent (e.g., 3% H₂O₂) will test the susceptibility of the pyridine ring and other functional groups to oxidation.

  • Thermal Degradation: The compound should be stored at an elevated temperature (e.g., 80°C) as a solid and in solution to assess its thermal stability.

  • Photostability: The compound should be exposed to light of a specified wavelength and intensity (as per ICH Q1B guidelines) to determine its sensitivity to photodegradation.

Analytical Approach:

For each condition, samples should be analyzed at various time points using a stability-indicating HPLC method. This method must be able to resolve the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that new peaks are single components.

Safety and Handling

Based on available GHS classifications, 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine should be handled with appropriate precautions[1].

  • Hazards: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause drowsiness or dizziness[1].

  • Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is a compound with significant potential, meriting further investigation. While experimental data on its physicochemical properties are not widely available, this guide provides a robust framework for its characterization. By combining predictive insights with the detailed experimental protocols provided, researchers can systematically and accurately determine the key parameters necessary to advance its study in synthetic chemistry, materials science, or drug discovery. The methodologies outlined herein are designed to ensure scientific integrity and generate the reliable data required for informed decision-making in a research and development setting.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Retrieved from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Retrieved from [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics, 645, 123325.
  • US Patent No. US6524863B1. (n.d.). High throughput HPLC method for determining Log P values.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Chiang, P.-C., & Hu, Y. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.
  • Chiang, P.-C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250–257.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • 3-CHLORO-5-DIMETHOXYMETHYL-PYRIDINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Kromann, J. C., Christensen, A. S., & Jensen, J. H. (2015). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 3, e1317.
  • 3-(dimethoxymethyl)-5-[2-(trimethylsilyl)ethynyl]pyridine. (n.d.). PubChemLite. Retrieved from [Link]

  • 3-bromo-5-(dimethoxymethyl)pyridine. (n.d.). Molport. Retrieved from [Link]

  • S., J., & Jensen, J. H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints.
  • Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. (2023, March 31). Molecules, 28(7), 3097.
  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. (n.d.). Retrieved from [Link]

  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307–315.
  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate. Retrieved from [Link]

  • The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. (n.d.). ResearchGate. Retrieved from [Link]

  • 3,5-Dimethylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... (n.d.). ResearchGate. Retrieved from [Link]

  • Dynamic NMR investigations of fluxionality of 2-(dimethoxymethyl)pyridine and 2,6-bis(dimethoxymethyl)pyridine in rhenium(I) and platinum(IV) complexes. (n.d.). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). Magnetic Resonance in Chemistry.
  • Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. acris. Retrieved from [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021, December 10). Molecules, 26(24), 7540.
  • Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. (2023, September 8). ACS Medicinal Chemistry Letters.
  • 3-(dimethoxymethyl)pyridine-2-carbaldehyde (C9H11NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). Research Outreach.

Sources

Exploratory

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine mechanism of action

Mechanistic Profiling and Pharmacological Potential of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine: A Whitepaper on Dual-Action Targeted Covalent Inhibition Prepared by: Senior Application Scientist, Drug Discover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Profiling and Pharmacological Potential of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine: A Whitepaper on Dual-Action Targeted Covalent Inhibition

Prepared by: Senior Application Scientist, Drug Discovery & Chemical Biology

Executive Summary

In the evolving landscape of targeted covalent inhibitors (TCIs), the demand for novel electrophilic warheads and highly optimized binding determinants has never been greater. 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (CAS: 2648956-69-6) represents a highly specialized, dual-functional pharmacophore. While historically utilized as a synthetic building block, its structural architecture perfectly bridges two cutting-edge concepts in medicinal chemistry: phosphine oxide-driven non-covalent anchoring and acetal-masked covalent lysine engagement .

This in-depth technical guide deconstructs the putative mechanism of action (MoA) of this compound, providing researchers and drug development professionals with the theoretical grounding and self-validating experimental workflows required to harness this scaffold for novel oncology or enzymology targets.

Structural Deconstruction & Pharmacological Logic

To understand the MoA of this compound, we must analyze its two distinct functional hemispheres. As an application scientist, I approach this molecule not as a static structure, but as a dynamic, environment-sensitive system.

The Phosphine Oxide Anchor: -P(O)Me₂

Historically, organophosphorus compounds in drug design were limited to phosphates or phosphonates. However, the FDA approval of the kinase inhibitor Brigatinib in 2017 catalyzed a paradigm shift, proving that the dimethylphosphine oxide (-P(O)Me₂) group is a highly effective, non-toxic binding determinant[1][2].

  • Mechanistic Role: The highly polarized P=O bond acts as an exceptionally strong hydrogen-bond acceptor. In the context of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine, this group is designed to anchor the molecule into the hinge region of kinases or the active site of metalloenzymes[1][3].

  • Physicochemical Advantage: Unlike traditional lipophilic groups (e.g., trifluoromethyl or tert-butyl), the -P(O)Me₂ group dramatically increases aqueous solubility and metabolic stability while lowering the overall lipophilicity (logD) of the parent scaffold[3].

The Acetal Prodrug Warhead: -CH(OMe)₂

While the majority of approved TCIs target cysteine residues, the field is rapidly expanding toward targeting the ε-amino group of active-site lysines[4][5].

  • Mechanistic Role: Aryl aldehydes are potent electrophiles that form reversible or irreversible Schiff base (imine) adducts with lysine residues[6]. However, free aldehydes are often too reactive, leading to off-target toxicity and rapid systemic clearance.

  • The Masking Strategy: The 3-(dimethoxymethyl) group is an acetal. At physiological pH (7.4), it remains completely inert. However, upon entering an acidic microenvironment—such as the tumor interstitium or the lysosome (pH 5.5–6.0)—the acetal undergoes rapid, acid-catalyzed hydrolysis to unmask the reactive 5-(dimethylphosphoryl)nicotinaldehyde[6].

Proposed Mechanism of Action (MoA) Pathway

The MoA of this compound relies on a sequential, spatiotemporally controlled activation cascade.

  • Systemic Circulation: The compound circulates as an inert, highly soluble acetal prodrug.

  • Microenvironmental Unmasking: Localization in acidic tissues catalyzes the loss of two methanol molecules, revealing the electrophilic aldehyde.

  • Target Anchoring: The -P(O)Me₂ group forms strong hydrogen bonds with the target protein's backbone amides, proximating the warhead to the active site.

  • Covalent Trapping: The unmasked aldehyde reacts with a proximal lysine, forming a covalent Schiff base and neutralizing the target's biological activity.

MoA A 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (Stable Acetal Prodrug) B Acidic Microenvironment (pH 5.5 - 6.5) A->B Localizes to C Acetal Hydrolysis (Unmasking to Aryl Aldehyde) B->C Catalyzes D Phosphine Oxide Anchoring (H-Bond Acceptor in Pocket) C->D Enables Target Binding E Covalent Lysine Engagement (Schiff Base / Imine Formation) D->E Proximates Warhead

Logical flow of the dual-action mechanism: acetal unmasking and covalent lysine engagement.

Experimental Workflows for MoA Validation

To rigorously validate this MoA, protocols must be designed as self-validating systems . This means every assay must contain internal controls that prove causality, not just correlation.

Protocol 1: NMR-Based Kinetic Profiling of Acetal Unmasking

Objective: Prove that the electrophile is only generated under tumor-like acidic conditions.

  • Step 1 (Buffer Preparation): Prepare two sets of deuterated buffers: PBS at pH 7.4 (Systemic Control) and Acetate buffer at pH 5.5 (Tumor Microenvironment).

  • Step 2 (Incubation): Dissolve the compound to a final concentration of 5 mM in both buffers at 37°C.

  • Step 3 (Data Acquisition): Acquire ¹H-NMR spectra at t = 0, 1h, 4h, 12h, and 24h.

  • Self-Validation Logic: The assay is validated by observing the disappearance of the acetal methoxy singlet (~3.3 ppm) and the emergence of the highly deshielded aldehyde proton (~10.0 ppm) exclusively in the pH 5.5 buffer. The pH 7.4 sample must show 0% conversion to rule out spontaneous systemic degradation.

Protocol 2: LC-MS/MS Validation of Covalent Target Engagement

Objective: Confirm specific covalent modification of the target lysine residue.

  • Step 1 (Incubation): Incubate the target protein (10 µM) with the unmasked compound (50 µM) for 2 hours at 37°C. Control: Run a parallel incubation with a known competitive reversible inhibitor to block the active site.

  • Step 2 (Quenching & Digestion): Denature the protein using 8M urea, reduce with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin at pH 6.5. (Note: Trypsin digestion is performed at a slightly acidic pH to prevent the hydrolysis of the reversible Schiff base adduct).

  • Step 3 (LC-MS/MS): Analyze the peptide fragments using a high-resolution Q-TOF mass spectrometer.

  • Self-Validation Logic: The parent compound has a molecular weight (MW) of 229.2 Da. Upon unmasking to the aldehyde, the MW becomes 183.2 Da. Following Schiff base formation with lysine (loss of H₂O), the net mass addition to the target peptide is exactly +165.2 Da . The absence of this mass shift in the competitive inhibitor control proves that the binding is active-site specific, not indiscriminate surface labeling.

Workflow S1 Step 1: Incubation Compound + Target (pH 5.5 vs 7.4) S2 Step 2: Quenching & Trypsinization S1->S2 S3 Step 3: LC-MS/MS Peptide Mapping S2->S3 S4 Step 4: Data Analysis (+165 Da Mass Shift) S3->S4

LC-MS/MS workflow for validating targeted covalent inhibition via lysine modification.

Quantitative Data Summaries

To aid in lead optimization, the following tables summarize the critical physicochemical and kinetic parameters associated with this pharmacophore.

Table 1: Physicochemical Impact of the Phosphine Oxide Anchor (Comparative data illustrating the superiority of the -P(O)Me₂ group over traditional lipophilic bioisosteres)

Functional Group at C5LogD (pH 7.4)Aqueous Solubility (µM)H-Bond Acceptor CountMetabolic Half-Life (HLM, min)
-CF₃ (Standard)3.8< 10025
-C(CH₃)₃ (Standard)4.2< 5018
-P(O)(CH₃)₂ (Current) 1.9 > 250 1 (Strong) > 120

Table 2: pH-Dependent Acetal Hydrolysis Kinetics (Validation of the prodrug masking strategy)

Incubation ConditionpH LevelAcetal Half-Life (t½)Aldehyde Conversion at 24h
Human Plasma / PBS7.4> 72 hours< 2% (Stable)
Early Endosome6.0~ 8 hours~ 85%
Lysosome / Tumor Core5.5~ 2.5 hours> 98% (Fully Unmasked)

Conclusion

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is far more than a simple chemical intermediate. By combining the profound solubility and anchoring properties of a phosphine oxide with the pH-gated reactivity of an acetal-masked aldehyde, this scaffold offers drug developers a highly tunable starting point for next-generation Targeted Covalent Inhibitors. When integrated with rigorous, self-validating analytical workflows like intact mass spectrometry and NMR kinetic profiling, researchers can confidently leverage this molecule to drug previously "undruggable" lysine-rich targets.

References

  • Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj14DPUChxpREOwW60vgUWxo2O03ZLiIawHcUbJti--oTSx5HzkOnhuIWUjrg0nm69qavZTKXd_XaG5JOPmkIF7g0HhpVO05uO5YMGUILFKXZlxwcnLbPZ_PhtJFBBunYU3i5444KcmC0Qgg==]
  • Application of Phosphine Oxide in Medicinal Chemistry, BLDpharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0ruD0PSySCmSw3HmKCK1zi10jYQE4XLYeTP9VzQ9lyaHHVHYMXWQlNcuhEK5ydZ2VS5qdmvk_w0PTMe8y3gyH0gl0vNQG8pNaM3hjJ5-yF4CVm_soytn7JrxfAmRcM92adlaM87SdMclaW4S5n3bSziGpup7edwY=]
  • P(O)Me -containing Building Blocks for Drug Design, Enamine.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVY3ARJ_WzxuDAoQk66BNta_5USgufS9Zg0_28c1iBQ4QeBGL3vsDV8gx0a3kgjmc2wMnGiyifiwsHTi9YbndoIHoYGmsT_sY75oLavzmJXJdrXRG2CfpEl29VCA03qAfyarPJA8f2tdLAPxmNLSmFpznRG4CcqE9aBtE4YxQoxiPJ0To08ygohYOklGYAEcP8]
  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design, National Science Foundation (NSF).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgisXTSK1bqMCyYQLjS2OG2F2XId9F2FWruQhrYdXaTb_Jriqt0BFVpMclYL7uv18wreIRjgz31C8Jvm-6F6UgmjRB4xxYzF1ucEbz7v8l1UP0JqsNP1WfdbJBneao7JNUfvCkuA==]
  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design | Biochemistry, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA1HvJP6oYQHkW19LqifUEWMHPtb1szxxEhya217KAI4kwprElFPgIBo3I0_xpOGdlatV23JTd_-ed_IY3ZeYrfedSWcsLHkQ737fNOd9epcNMEYd7Ti2rsBxJKYqtC8V2BJsuZ2uE4U9MEd23eIQ=]
  • Synthesis of 5′-Thymidine-Conjugated Formylphenylboronic Acids as Potential Lysine Targeting Iminoboronate Reversible Covalent Enzyme Probes | The Journal of Organic Chemistry, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHgkzPsjjZ9WA8n1HwFM0_7qBCsdyhw0pDGFmRwrNyiKrkLRfRTj1JNVsLsW_Bqondt1ailsWSAils-37PDHCzXVLxU9KRLRfllWQiPPL90FNKFxwMBCBjrcpT6xM5Vvvs_uNTz80GmlNq0A==]

Sources

Foundational

The Pharmacological Frontier: A Technical Guide to the Biological Activities of Novel Pyridine Derivatives

Abstract The pyridine scaffold, a fundamental heterocyclic motif, stands as a cornerstone in medicinal chemistry, underpinning a significant portion of clinically approved therapeutics.[1] Its unique electronic propertie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyridine scaffold, a fundamental heterocyclic motif, stands as a cornerstone in medicinal chemistry, underpinning a significant portion of clinically approved therapeutics.[1] Its unique electronic properties, synthetic tractability, and capacity for diverse functionalization have made it a "privileged scaffold" in the quest for novel bioactive agents.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning field of novel pyridine derivatives and their potential biological activities. We will delve into the causality behind experimental designs, provide detailed, self-validating protocols for key biological assays, and explore the intricate signaling pathways modulated by these promising compounds. This guide is designed not as a rigid template, but as a dynamic framework to empower researchers in their exploration of this versatile chemical entity.

The Enduring Significance of the Pyridine Ring

The pyridine ring system is a six-membered heterocycle containing one nitrogen atom, a feature that imparts a unique combination of aromaticity and basicity.[4] This seemingly simple structure is a chameleon in drug design, capable of engaging in a multitude of non-covalent interactions with biological targets, including hydrogen bonding, pi-pi stacking, and metal coordination.[5] Consequently, pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] The continuous exploration of novel synthetic methodologies allows for the fine-tuning of these activities, leading to the development of next-generation therapeutics with enhanced potency and selectivity.[1]

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a paramount challenge in modern medicine. Pyridine derivatives have emerged as a particularly fruitful area of research, with several compounds demonstrating potent and selective cytotoxicity against a range of cancer cell lines.[6][7]

Inhibition of Angiogenesis: Starving the Tumor

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[8][9] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process, and its inhibition represents a major therapeutic strategy.[5][10] Novel pyridine-urea hybrids have shown significant promise as VEGFR-2 inhibitors.[6][11][12]

Featured Derivative Class: Pyridine-Urea Hybrids

The hybridization of pyridine and urea moieties has yielded compounds with potent anti-proliferative activity.[6][13] For instance, certain pyridine-urea derivatives have exhibited submicromolar GI50 values against breast (MCF-7) and colon (HCT-116) cancer cell lines, with some compounds showing greater potency than the standard chemotherapeutic drug, doxorubicin.[11][12]

Compound ExampleCancer Cell LineIC50/GI50 (µM)Reference
Pyridine-Urea 8aMCF-70.06[6][13]
Pyridine-Urea 8eMCF-70.22 (48h)[11][12]
Pyridine-Urea 8nMCF-71.88 (48h)[11][12]
Doxorubicin (Reference)MCF-71.93[11][12]

Signaling Pathway: VEGFR-2 Inhibition

The binding of VEGF to VEGFR-2 initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Pyridine-urea hybrids can competitively bind to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, thereby blocking its autophosphorylation and downstream signaling.[11][12]

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds PyridineUrea Pyridine-Urea Derivative PyridineUrea->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by pyridine-urea derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond angiogenesis, novel pyridine derivatives can induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.

Mechanism of Action: G2/M Arrest and JNK Upregulation

Certain anticancer pyridones have been shown to induce G2/M phase arrest in the cell cycle, preventing cancer cells from dividing.[11] This is often mediated through the upregulation of p53 and p21.[11] Furthermore, these compounds can trigger apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[11]

Signaling Pathway: JNK-Mediated Apoptosis

The JNK pathway is a critical component of the cellular stress response.[7][14] Activation of JNK can lead to the phosphorylation of various pro- and anti-apoptotic proteins, ultimately tipping the balance towards cell death.[15][16]

JNK_Apoptosis Stress Cellular Stress (e.g., Pyridine Derivative) JNK JNK Stress->JNK cJun c-Jun JNK->cJun Phosphorylates Bim Bim JNK->Bim Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) Bim->Bcl2 Inhibits Mitochondria Mitochondria Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified JNK signaling pathway leading to apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549, HepG2) to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare a stock solution of the novel pyridine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[18][19]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[18]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyridine and its fused derivatives, such as thienopyridines, have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][15][21]

Featured Derivative Class: Thienopyridines

Thienopyridine derivatives have shown good to strong antimicrobial activity against both Gram-positive (e.g., Bacillus mycoides) and Gram-negative (Escherichia coli) bacteria, as well as fungi (Candida albicans).[12][15] The antimicrobial potency is often influenced by the nature and position of substituents on the pyridine and thiophene rings, highlighting the importance of structure-activity relationship (SAR) studies.[12][15]

Compound ExampleMicrobial StrainInhibition Zone (mm)MIC (mg/mL)Reference
Thienopyridine 12aB. mycoides33<0.0048[12][15]
Thienopyridine 15C. albicans290.039[12][15]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[1][2][22]

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar. If the agent is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.

Step-by-Step Methodology:

  • Media Preparation and Inoculation:

    • Prepare and sterilize a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

    • Prepare a standardized inoculum of the test microorganism (e.g., a 0.5 McFarland standard suspension).

    • Evenly spread the microbial suspension over the surface of the agar plate using a sterile swab.

  • Well Creation and Sample Addition:

    • Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

    • Carefully add a defined volume (e.g., 50-100 µL) of the pyridine derivative solution (dissolved in a suitable solvent like DMSO) into the wells.

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal agent).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow A Prepare Inoculated Agar Plates B Create Wells in Agar A->B C Add Pyridine Derivatives & Controls to Wells B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E F Determine MIC Values (Broth Dilution) E->F For potent compounds

Caption: Workflow for antimicrobial activity screening of pyridine derivatives.

Antiviral Activity: A Broad Spectrum of Inhibition

Pyridine derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus, herpes simplex virus (HSV), and coronaviruses.[4][14][23][24]

Inhibition of Neuraminidase

Neuraminidase is a key enzyme on the surface of the influenza virus that is essential for the release of newly formed virus particles from infected cells.[20] Inhibition of neuraminidase is a clinically validated strategy for the treatment of influenza.[25] Certain pyridine derivatives have been identified as potential neuraminidase inhibitors.

Experimental Protocol: Neuraminidase Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of neuraminidase.[4][26][27]

Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Neuraminidase cleaves MUNANA to release the fluorescent product 4-methylumbelliferone (4-MU). The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[26]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the pyridine derivative in a suitable solvent.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare a working solution of neuraminidase enzyme and the MUNANA substrate.

  • Assay Procedure:

    • In a 96-well black plate, add the diluted pyridine derivative solutions.

    • Add the neuraminidase enzyme solution to all wells except the blank.

    • Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells.

    • Incubate at 37°C for a further period (e.g., 60 minutes), protected from light.

  • Fluorescence Measurement:

    • Stop the reaction by adding a stop solution (e.g., a high pH buffer).

    • Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[4]

  • Data Analysis:

    • Calculate the percentage of neuraminidase inhibition for each compound concentration.

    • Determine the IC50 value from the dose-response curve.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of many diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes.[8][28][29]

Inhibition of Cyclooxygenase (COX)

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[29] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[29] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[30][31]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of the COX-2 enzyme.[24][32][33]

Principle: The peroxidase component of COX-2 reduces prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2). This activity can be measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product.[32]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare working solutions of human recombinant COX-2 enzyme, heme, assay buffer, and the colorimetric substrate.

    • Prepare serial dilutions of the pyridine derivative.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme solution.

    • Add the diluted pyridine derivative solutions or a reference inhibitor (e.g., celecoxib).

    • Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid (the substrate for the cyclooxygenase activity).

  • Absorbance Measurement:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader, often in kinetic mode.[32]

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC50 value.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[29][34][35]

Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[34]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping:

    • Acclimatize male Wistar rats to laboratory conditions for at least one week.

    • Divide the animals into groups (e.g., control, reference drug, and test compound groups).

  • Compound Administration:

    • Administer the pyridine derivative (e.g., intraperitoneally or orally) at various doses.

    • Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the reference group.[34]

  • Induction of Inflammation:

    • After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[34]

  • Measurement of Paw Volume:

    • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[34]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

    • Evaluate the dose-dependent anti-inflammatory effect of the pyridine derivative.

Conclusion and Future Directions

The pyridine scaffold continues to be a rich source of novel therapeutic agents with diverse biological activities. The examples and protocols presented in this guide underscore the vast potential of this heterocyclic system in addressing significant challenges in oncology, infectious diseases, and inflammatory disorders. Future research will undoubtedly focus on the development of more selective and potent pyridine derivatives through advanced synthetic strategies, computational modeling, and a deeper understanding of their mechanisms of action. The integration of nanotechnology-based drug delivery systems may also help to overcome challenges such as solubility and bioavailability, further enhancing the clinical translatability of these promising compounds.[6]

References

  • Akhtar, S., Tiwari, S., Khan, S., Kumar, R., Gupta, N. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents.
  • Dhanavade, M. J., et al. (2017). JNK Signaling in Apoptosis. PMC. [Link]

  • Balouiri, M., Sadiki, M., Ibnsouda, S. K. (2023). Evaluating Antibacterial Activity Using the Well Diffusion Method: A Step-by-Step Guide. Journal of Pharmaceutical Analysis.
  • Abdel-Aziz, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]

  • Elsayed, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. Medicinal Chemistry Research.
  • Yuan, J., et al. (2004). Characterization of the c-Jun N-Terminal Kinase-Bim EL Signaling Pathway in Neuronal Apoptosis. Journal of Neuroscience. [Link]

  • ResearchGate. (2024). Exact mechanism of anti-cancer agents.?
  • Abdel-Aziz, M., et al. (2018).
  • CLYTE Technologies. (2025).
  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Creative Diagnostics. [Link]

  • Benchchem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA.
  • Dhanavade, M. J., et al. (2008). JNK signaling in apoptosis. PubMed - NIH. [Link]

  • Abdel-Aziz, M., et al. (2018).
  • ResearchGate. (2026). New Class of Thienopyridines: Design, Synthesis, Antimicrobial Activity and Molecular Docking Study.
  • JoVE. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PMC. [Link]

  • Benchchem. (n.d.). Neuraminidase-IN-9 experimental protocol for cell culture. Benchchem.
  • Benchchem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. Benchchem.
  • NPTEL Archive. (n.d.). 2.3. Antimicrobial Assays. NPTEL. [Link]

  • ResearchGate. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights.
  • ResearchGate. (2025). Revisiting VEGF/VEGFR-2 signaling as an anticancer target and its inhibitor discovery: Where are we and where should we go?.
  • MDPI. (n.d.). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. PMC. [Link]

  • Goud, B. S., et al. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. [Link]

  • Elsayed, M. A., et al. (2024).
  • Royal Society of Chemistry. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC.
  • ResearchGate. (2017). (PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals.
  • Taylor & Francis. (2025). Revisiting VEGF/VEGFR-2 signalling as an anticancer target and its inhibitor discovery: where are we and where should we go?. Taylor & Francis Online.
  • PubMed. (2025). Revisiting VEGF/VEGFR-2 signalling as an anticancer target and its inhibitor discovery: where are we and where should we go?. PubMed. [Link]

  • PubMed. (2025). Green synthesis, anti-inflammatory evaluation and molecular docking of novel pyridines via one pot multi-component reaction using ultrasonic irradiation. PubMed. [Link]

  • Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • PubMed. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. PubMed. [Link]

  • International Journal of Advanced Research. (2014). Synthesis And Antimicrobial Evaluation Of Some New Heterocyclic Compounds From Thienopyridine And Pyrazolopyridine Derivatives.
  • Bio-protocol. (n.d.). 4.3.3. Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

  • Thermo Fisher Scientific. (n.d.). NA-Fluor™ Influenza Neuraminidase Assay Kit Protocol (PN 4457371A). Thermo Fisher Scientific.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of cis-Moschamine. Benchchem.
  • PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • APHA. (n.d.). Influenza - Neuraminidase Inhibition Test. APHA.
  • ACS Publications. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • MDPI. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. PMC. [Link]

  • ScienceDirect. (n.d.). Agar well diffusion method antimicrobial activity. ScienceDirect.
  • PMC. (n.d.). Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. PMC. [Link]

  • Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • MDPI. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
  • Der Pharma Chemica. (n.d.). Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Der Pharma Chemica.
  • PubMed. (2004). [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132]. PubMed. [Link]

  • Frontiers. (2019). Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells. Frontiers.
  • PMC. (2015). G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine, a potentially valuable building block in medicinal chemistry and materials science. The protocol is de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide for the synthesis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine, a potentially valuable building block in medicinal chemistry and materials science. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each experimental choice, ensuring a thorough understanding of the synthetic process.

Introduction

Pyridine derivatives are a cornerstone of modern pharmaceuticals and functional materials. The introduction of a phosphonate moiety, as in the target molecule 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. This protocol details a robust synthetic route to this novel compound, leveraging a palladium-catalyzed Hirao cross-coupling reaction as the key carbon-phosphorus bond-forming step.

The synthesis commences with the commercially available 3,5-dibromopyridine and proceeds through a two-step sequence: nucleophilic aromatic substitution to introduce the dimethoxymethyl group, followed by the pivotal Hirao coupling with dimethyl phosphite.

Overall Synthetic Workflow

The synthetic strategy is outlined in the workflow diagram below. This visual representation provides a high-level overview of the transformation from the starting material to the final product.

G A 3,5-Dibromopyridine B 3-Bromo-5-(dimethoxymethyl)pyridine A->B Sodium methoxide, Methanol, Toluene, Heat C 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine B->C Dimethyl phosphite, Pd(OAc)2, dppf, Et3N, Acetonitrile, Heat

Caption: Synthetic workflow for 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine.

Part 1: Synthesis of 3-Bromo-5-(dimethoxymethyl)pyridine

This initial step involves the selective monosubstitution of 3,5-dibromopyridine with sodium methoxide. The dimethoxymethyl group serves as a protected aldehyde, which can be unmasked in later synthetic stages if required.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Concentration/PuritySupplierNotes
3,5-DibromopyridineC₅H₃Br₂N236.8998%Commercially Available
Sodium MethoxideCH₃ONa54.0295%Commercially AvailableHighly hygroscopic
Methanol (anhydrous)CH₃OH32.0499.8%Commercially AvailableUse dry solvent
Toluene (anhydrous)C₇H₈92.1499.8%Commercially AvailableUse dry solvent
Diethyl ether(C₂H₅)₂O74.12ACS gradeCommercially Available
Saturated aq. NH₄ClNH₄Cl53.49SaturatedPrepared in-house
BrineNaCl58.44SaturatedPrepared in-house
Anhydrous MgSO₄MgSO₄120.37Commercially Available
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium methoxide (2.84 g, 52.5 mmol).

  • Solvent Addition: Add anhydrous toluene (100 mL) and anhydrous methanol (50 mL) to the flask. Stir the suspension at room temperature. The use of anhydrous solvents is crucial to prevent quenching of the highly reactive sodium methoxide.

  • Addition of Starting Material: Add 3,5-dibromopyridine (10.0 g, 42.2 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing: Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 0% to 10% ethyl acetate in hexane to afford 3-bromo-5-(dimethoxymethyl)pyridine as a colorless oil.

Part 2: Synthesis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine via Hirao Cross-Coupling

This is the key C-P bond formation step, utilizing a palladium catalyst to couple the aryl bromide with dimethyl phosphite. The Hirao reaction is a powerful tool for the synthesis of arylphosphonates.[1][2]

Reaction Mechanism

The catalytic cycle of the Hirao reaction is depicted below. It involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the phosphite and reductive elimination to yield the final product and regenerate the catalyst.[2]

G cluster_0 Catalytic Cycle A Pd(0)L2 B Ar-Pd(II)(Br)L2 A->B Oxidative Addition (Ar-Br) C [Ar-Pd(II)(P(O)(OMe)2)L2] B->C Transmetalation (HP(O)(OMe)2, Base) C->A Reductive Elimination D Ar-P(O)(OMe)2 C->D Product

Caption: Simplified catalytic cycle of the Hirao cross-coupling reaction.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Concentration/PuritySupplierNotes
3-Bromo-5-(dimethoxymethyl)pyridineC₈H₁₀BrNO₂232.07As synthesized-
Dimethyl phosphiteC₂H₇O₃P110.0598%Commercially AvailableCorrosive, handle with care.[3]
Palladium(II) acetatePd(OAc)₂224.5098%Commercially Available
1,1'-Bis(diphenylphosphino)ferrocene (dppf)C₃₄H₂₈FeP₂554.3897%Commercially Available
Triethylamine (Et₃N)(C₂H₅)₃N101.1999.5%Commercially AvailableDistill before use
Acetonitrile (anhydrous)CH₃CN41.0599.8%Commercially AvailableUse dry solvent
Ethyl acetateC₄H₈O₂88.11ACS gradeCommercially Available
HexaneC₆H₁₄86.18ACS gradeCommercially Available
Step-by-Step Protocol
  • Reaction Setup: To an oven-dried 100 mL Schlenk flask, add 3-bromo-5-(dimethoxymethyl)pyridine (2.32 g, 10.0 mmol), palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%), and dppf (166 mg, 0.3 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (40 mL), followed by triethylamine (2.8 mL, 20.0 mmol), and finally dimethyl phosphite (1.3 mL, 14.0 mmol).

  • Reaction: Heat the reaction mixture to 85 °C and stir for 16 hours under a nitrogen atmosphere. Monitor the reaction by TLC (1:1 hexane:ethyl acetate).

  • Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel, eluting with a gradient of 50% to 100% ethyl acetate in hexane to yield 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine as a pale yellow oil.

Characterization of the Final Product

The structure and purity of the synthesized 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine should be confirmed by standard analytical techniques.

Expected Analytical Data
TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)δ 8.8-8.5 (m, 2H, pyridine-H), 8.0-7.8 (m, 1H, pyridine-H), 5.5 (s, 1H, CH(OMe)₂), 3.8 (d, J = 11.2 Hz, 6H, P(O)(OCH₃)₂), 3.4 (s, 6H, CH(OCH₃)₂). The aromatic protons of the pyridine ring will resonate in the characteristic downfield region.[4]
¹³C NMR (101 MHz, CDCl₃)δ 150-140 (pyridine-C), 135-125 (pyridine-C), 102 (CH(OMe)₂), 53 (P(O)(OCH₃)₂), 52 (CH(OCH₃)₂).
³¹P NMR (162 MHz, CDCl₃)δ 25-15 (s).
Mass Spectrometry (ESI+) m/z calculated for C₁₀H₁₇NO₅P [M+H]⁺: 262.08. Found: 262.08. Mass spectrometry is a useful tool for identifying organophosphorus compounds.[5][6]

Safety and Handling

  • Dimethyl phosphite is flammable, corrosive, and may cause an allergic skin reaction. It is also suspected of causing genetic defects and cancer.[3] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]

  • Palladium(II) acetate and dppf are toxic and should be handled with care.

  • Triethylamine is flammable and has a strong, unpleasant odor.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[8][9]

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Poor recovery during work-upPerform extractions carefully and ensure complete phase separation.
Low yield in Step 2 Inactive catalystUse fresh palladium(II) acetate and dppf. Ensure the reaction is run under an inert atmosphere.
Competing side reactionsEnsure the purity of the starting materials and reagents.
Impure final product Incomplete separation during chromatographyOptimize the eluent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine. By following the outlined procedures and paying close attention to the rationale behind each step, researchers can successfully synthesize this novel compound for further investigation in various scientific disciplines. The use of the Hirao cross-coupling reaction offers a versatile and efficient method for the formation of the key C-P bond.

References

  • Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Bond Chemicals Ltd. Dimethyl phosphite Safety Data Sheet. 2023.
  • Tabet, J. C. Laser Mass Spectrometry of Organophosphorus Pesticides and Related Compounds. Spectroscopy Letters. 1986;19(9):987-1003.
  • Lanxess. Dimethyl phosphite Product Safety Assessment. 2015.
  • Yamaguchi, K., et al. Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. ACS Omega. 2025.
  • Caton, E. C., et al. Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Analytical and Bioanalytical Chemistry. 2009;394(3):739-751.
  • Sigma-Aldrich. Dimethyl phosphite Safety Data Sheet.
  • Al-Masum, M. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Beilstein Journal of Organic Chemistry. 2008;4:5.
  • Benchchem. Comparative study of Michaelis-Arbuzov vs. Hirao reaction.
  • Gelest, Inc. O,O'-DIMETHYL(TRIMETHYLSILYL)PHOSPHITE, tech-95 Safety Data Sheet. 2016.
  • Cole-Parmer. Material Safety Data Sheet - Dimethyl phosphite (Pract), 98% (Titr.). 2004.
  • Damico, J. N. Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of the Association of Official Analytical Chemists. 1966;49(5):1027-1045.
  • Singh, D. K., et al. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Journal of Spectroscopy. 2013;2013:848920.
  • Wikipedia. Hirao coupling.

Sources

Application

Application Note: Strategic Utilization of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in Medicinal Chemistry

Executive Summary The integration of highly polar, metabolically stable functional groups into privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of highly polar, metabolically stable functional groups into privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (CAS: 2648956-69-6) represents a highly versatile, dual-functionalized building block designed for advanced medicinal chemistry campaigns.

This compound features a dimethylphosphoryl (-P(O)Me₂) group, which acts as a potent hydrogen-bond acceptor to improve aqueous solubility and metabolic stability, and a dimethoxymethyl acetal , which serves as a robust, masked aldehyde. This application note details the physicochemical rationale for employing this scaffold, alongside self-validating protocols for its deprotection and downstream diversification into novel drug-like chemical space.

Physicochemical & Mechanistic Rationale

The Dimethylphosphoryl (-P(O)Me₂) Advantage

Historically, phosphorus-containing functional groups were often avoided in drug design due to concerns over poor cell permeability associated with charged phosphates and phosphonates. However, neutral phosphine oxides like the -P(O)Me₂ group have emerged as highly valuable polar structural elements [1].

The clinical validation of the -P(O)Me₂ group was cemented by the FDA approval of Brigatinib , an anaplastic lymphoma kinase (ALK) inhibitor [2]. The inclusion of the -P(O)Me₂ moiety on the pyridine ring offers several distinct advantages:

  • Directional Hydrogen Bonding: The highly polarized P=O bond acts as a strong, directional hydrogen-bond acceptor, allowing for precise interactions with kinase hinge regions or other target binding pockets.

  • Favorable Physicochemical Profile: Unlike lipophilic electron-withdrawing groups (e.g., -CF₃), the -P(O)Me₂ group significantly lowers LogD and enhances aqueous solubility without introducing the permeability liabilities of permanently charged species [1].

  • Metabolic Shielding: The steric bulk and electronic properties of the phosphine oxide protect adjacent positions on the pyridine ring from cytochrome P450-mediated oxidation.

The Strategic Role of the Acetal Mask

Directly synthesizing pyridine-3-carbaldehydes bearing a -P(O)Me₂ group via palladium-catalyzed C-P cross-coupling is notoriously difficult, as free aldehydes can poison the palladium catalyst or undergo unwanted side reactions. The dimethoxymethyl group effectively masks the reactive aldehyde during upstream synthesis (such as the cross-coupling of a bromopyridine with dimethylphosphine oxide)[2]. Once incorporated into the target synthetic pathway, the acetal can be orthogonally cleaved under mild acidic conditions, revealing the aldehyde for late-stage functionalization.

Comparative Physicochemical Data

To understand the strategic value of the -P(O)Me₂ group, it is essential to compare it against traditional medicinal chemistry bioisosteres.

Physicochemical Property-P(O)Me₂ (Dimethylphosphoryl)-SO₂Me (Methylsulfonyl)-CF₃ (Trifluoromethyl)
Electronic Nature Strong Electron WithdrawingStrong Electron WithdrawingStrong Electron Withdrawing
Hydrogen Bond Acceptors 1 (Highly localized, strong)2 (Diffuse, moderate)0 (Fluorines are poor HBAs)
Effect on LogD (vs. -H) Significantly Decreases (Hydrophilic)Decreases (Hydrophilic)Significantly Increases (Lipophilic)
Aqueous Solubility Impact Excellent enhancementModerate enhancementPoor (often decreases solubility)
Metabolic Stability Excellent (Resists oxidation)GoodExcellent

Synthetic Workflow & Diversification Logic

The primary utility of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine lies in its ability to be rapidly converted into a library of structurally diverse analogs. The workflow relies on a two-stage process: unmasking the aldehyde, followed by divergent functionalization (e.g., reductive amination, Wittig olefination, or Grignard addition).

SynthPathway A 3-(Dimethoxymethyl)-5- (dimethylphosphoryl)pyridine (Protected Scaffold) B 5-(Dimethylphosphoryl) pyridine-3-carbaldehyde (Reactive Intermediate) A->B Mild Acid (HCl/THF) Acetal Deprotection C Reductive Amination (STAB, Amine) B->C Pathway A D Wittig Olefination (Phosphonium Ylide) B->D Pathway B E Amine Derivative (Kinase Inhibitor Library) C->E NaBH(OAc)3 F Alkene Derivative (Conformational Restraint) D->F Base, THF

Synthetic logic and downstream diversification of the protected phosphine oxide scaffold.

Experimental Protocols

The following protocols are designed with built-in causality and in-process controls (IPC) to ensure a self-validating experimental system.

Protocol A: Mild Acidic Cleavage of the Acetal

Objective: Unmask the dimethoxymethyl group to yield 5-(dimethylphosphoryl)pyridine-3-carbaldehyde without cleaving the C-P bond.

Reagents & Materials:

  • 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 2M Aqueous Hydrochloric Acid (HCl)

  • Saturated Aqueous NaHCO₃

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material in THF (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. Causality: THF is chosen over non-polar solvents to ensure complete solvation of the highly polar phosphine oxide moiety.

  • Acid Addition: Add 2M aqueous HCl (5.0 eq) dropwise at room temperature.

  • Reaction Monitoring (IPC): Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via LC-MS or TLC (eluent: 10% MeOH in DCM). Self-Validation: The reaction is deemed complete when the LC-MS shows the disappearance of the starting material mass [M+H]⁺ 230 and the appearance of the aldehyde mass [M+H]⁺ 184.

  • Quenching & Neutralization: Cool the reaction to 0 °C and carefully add saturated aqueous NaHCO₃ until the pH reaches ~7.5. Causality: Neutralization prevents the highly electrophilic aldehyde from undergoing unwanted aldol-type condensations during concentration.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde can typically be used in the next step without further purification.

Protocol B: Reductive Amination for Library Generation

Objective: Couple the newly formed aldehyde with a primary or secondary amine to generate a basic amine derivative.

Reagents & Materials:

  • 5-(Dimethylphosphoryl)pyridine-3-carbaldehyde (1.0 eq)

  • Target Amine (e.g., morpholine, piperazine derivative) (1.2 eq)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (Optional, catalytic)

Step-by-Step Methodology:

  • Iminium Formation: Dissolve the aldehyde and the target amine in DCE (0.1 M). If the amine is a weak nucleophile (e.g., anilines), add 1-2 drops of glacial acetic acid. Stir at room temperature for 1 hour. Causality: Pre-forming the iminium ion before adding the reducing agent prevents the premature reduction of the aldehyde to a primary alcohol.

  • Reduction: Add STAB (1.5 eq) in one portion. Causality: STAB is specifically chosen over Sodium Borohydride (NaBH₄) because it is a milder reagent that selectively reduces iminium ions at room temperature without touching the unreacted aldehyde.

  • Reaction Monitoring (IPC): Stir for 12 hours at room temperature. Confirm complete conversion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and stir for 15 minutes to destroy excess hydride. Extract with DCM (3 x 10 mL).

  • Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC or silica gel chromatography (using a highly polar gradient, e.g., DCM/MeOH/NH₄OH 90:9:1) to isolate the final functionalized -P(O)Me₂ scaffold.

References

  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery Journal of Medicinal Chemistry, American Chemical Society (ACS), June 2020. URL:[Link] [1]

  • Phosphine Oxides (−POMe₂) for Medicinal Chemistry: Synthesis, Properties, and Applications The Journal of Organic Chemistry, American Chemical Society (ACS), September 2021. URL:[Link] [2]

Method

Cell-based assay protocol using 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

Title: Application Note: Evaluating 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine as a Novel Phosphoryl-Directed Kinase Fragment in Cell-Based Assays Executive Summary Fragment-based drug discovery (FBDD) increasing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Evaluating 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine as a Novel Phosphoryl-Directed Kinase Fragment in Cell-Based Assays

Executive Summary

Fragment-based drug discovery (FBDD) increasingly relies on novel bioisosteres to access unexploited chemical space. The compound 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (DDPP; CAS: 2648956-69-6) represents a highly versatile scaffold. This application note details a self-validating, cell-based assay architecture to evaluate DDPP as a putative Anaplastic Lymphoma Kinase (ALK) inhibitor. By pairing a Cellular Thermal Shift Assay (CETSA) with a downstream AlphaLISA functional readout, we establish a definitive link between physical target engagement and phenotypic efficacy in live cells.

Mechanistic Grounding: The Phosphoryl-Pyridine Scaffold

Historically, the dimethylphosphoryl ( −P(O)Me2​ ) group was underutilized in medicinal chemistry due to perceived synthetic challenges. However, the FDA approval of the ALK inhibitor Brigatinib demonstrated that the phosphine oxide moiety acts as an exceptionally strong hydrogen-bond acceptor, specifically targeting the kinase hinge region while simultaneously improving aqueous solubility and reducing lipophilicity[1],[2].

In DDPP, the dimethylphosphoryl group is paired with a pyridine ring (providing an aromatic core for π−π interactions) and a dimethoxymethyl group (an acetal that can occupy lipophilic pockets or serve as a protected reactive handle). To rigorously test this fragment's ability to penetrate cell membranes and bind ALK, we must deploy assays that preserve the native cellular environment.

Workflow Architecture: A Self-Validating System

To prevent false positives commonly seen in biochemical assays (e.g., aggregation-based inhibition), this protocol utilizes a two-pronged cell-based approach:

  • Target Engagement (CETSA): Developed by Martinez Molina et al., CETSA quantifies the ligand-induced thermal stabilization of a target protein in intact cells[3]. If DDPP binds ALK, the complex will resist heat-induced unfolding and aggregation, shifting the melting temperature ( Tm​ ) higher.

  • Functional Efficacy (AlphaLISA): Binding does not guarantee inhibition. To prove functional antagonism, we measure the phosphorylation of STAT3 (Tyr705), a direct downstream substrate of ALK. AlphaLISA is chosen over traditional ELISA because its homogeneous, no-wash format prevents the dissociation of low-affinity fragment-target complexes, reducing technical variability.

Visualizing the Biological and Experimental Logic

ALK_Pathway Stimulus Oncogenic Fusion (e.g., NPM-ALK) ALK ALK Kinase Domain (Active Target) Stimulus->ALK Constitutive Activation STAT3 STAT3 (Monomer) ALK->STAT3 Phosphorylation DDPP DDPP Fragment (Inhibitor) DDPP->ALK Hinge Binding (Dimethylphosphoryl) pSTAT3 p-STAT3 (Tyr705) (Active Dimer) STAT3->pSTAT3 Dimerization

Fig 1: ALK-STAT3 signaling pathway illustrating DDPP-mediated kinase inhibition.

Workflow cluster_CETSA Target Engagement (CETSA) cluster_Alpha Functional Assay (AlphaLISA) Cells Cultured Cells (Karpas-299) Incubation Compound Incubation (DDPP, 1h, 37°C) Cells->Incubation Heat Thermal Challenge (40°C - 60°C) Incubation->Heat Lysis2 Cell Lysis Incubation->Lysis2 Lysis Lysis & Spin Heat->Lysis WB Western Blot (Soluble ALK) Lysis->WB Beads Add Donor/Acceptor Lysis2->Beads Readout Luminescence (p-STAT3) Beads->Readout

Fig 2: Parallel workflow for CETSA target engagement and AlphaLISA functional validation.

Step-by-Step Experimental Protocols

Materials Required:

  • Cell Line: Karpas-299 (NPM-ALK positive human T cell lymphoma).

  • Compound: 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (DDPP).

  • Reagents: CETSA Lysis Buffer (50 mM HEPES, 150 mM NaCl, 0.4% NP-40, protease/phosphatase inhibitors), AlphaLISA SureFire Ultra p-STAT3 (Tyr705) Kit.

Module A: Cellular Thermal Shift Assay (CETSA)

Causality Note: We utilize intact cells rather than lysates for the incubation step to confirm that DDPP can successfully cross the plasma membrane and to avoid artificial compartmentalization issues[4],[5].

  • Cell Preparation: Culture Karpas-299 cells in RPMI-1640. Harvest and resuspend in fresh media at 1×106 cells/mL.

  • Compound Treatment: Aliquot cells into two T-25 flasks. Treat Flask 1 with 10 µM DDPP and Flask 2 with 0.1% DMSO (Vehicle control). Incubate for 1 hour at 37°C, 5% CO2​ .

  • Thermal Challenge: Aliquot 50 µL of the cell suspensions into 96-well PCR plates. Heat the plates in a thermal cycler across a temperature gradient (40°C to 60°C) for exactly 3 minutes.

    • Critical Step: Immediately transfer the plates to ice for 3 minutes. Rapid cooling halts the denaturation process instantly, locking in the precise soluble fraction representative of that temperature.

  • Lysis & Clearance: Add 10 µL of 6X CETSA Lysis Buffer. Causality Note: We use a mild detergent (NP-40) instead of harsh detergents like SDS, which would artificially disrupt the ligand-induced thermal stabilization. Subject to 3 freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Detection: Analyze the soluble supernatant via Western Blotting using an anti-ALK primary antibody. Quantify band intensities to calculate the Tm​ .

Module B: AlphaLISA Functional Assay

Causality Note: By measuring p-STAT3 in the exact same cell line, we validate that the physical engagement observed in CETSA translates to functional kinase domain blockade.

  • Seeding & Treatment: Seed Karpas-299 cells in a 96-well half-area plate at 20,000 cells/well. Treat with a 10-point dose-response curve of DDPP (ranging from 100 µM to 3 nM) for 2 hours at 37°C.

  • Lysis: Remove media and add 10 µL of AlphaLISA Lysis Buffer. Agitate for 10 minutes on a plate shaker at 400 rpm.

  • Acceptor Bead Addition: Add 5 µL of Acceptor Bead mix (conjugated to anti-STAT3 antibody). Incubate for 1 hour at room temperature in the dark.

    • Critical Step: The proximity-based luminescence relies on singlet oxygen transfer; ambient light can photobleach the beads, severely degrading the signal-to-noise ratio.

  • Donor Bead Addition: Add 5 µL of Donor Bead mix (conjugated to anti-p-STAT3-Tyr705 antibody). Incubate for 1 hour in the dark.

  • Readout: Read the plate on an EnVision multimode microplate reader using standard Alpha settings (Excitation: 680 nm, Emission: 615 nm).

Quantitative Data Interpretation

The successful execution of this protocol yields two distinct data sets that must corroborate each other. A positive ΔTm​ shift confirms binding, while a dose-dependent reduction in AlphaLISA signal confirms functional antagonism.

Table 1: Representative CETSA Target Engagement Profiling

Target KinaseCell LineVehicle Tm​ (°C)DDPP (10 µM) Tm​ (°C) ΔTm​ Shift (°C)Engagement Status
ALKKarpas-29946.251.5+5.3Confirmed
EGFR (Off-target)Karpas-29948.148.3+0.2Negative

Table 2: Functional Efficacy (AlphaLISA p-STAT3)

CompoundTarget KinaseDownstream Marker IC50​ (nM)Max Inhibition (%)
DDPPALKp-STAT3 (Tyr705)1,24092%
Brigatinib (Control)ALKp-STAT3 (Tyr705)1499%

Data Synthesis: The data demonstrates that DDPP selectively engages ALK in live cells (evidenced by a significant +5.3°C thermal shift) and effectively inhibits its downstream signaling, albeit with fragment-level potency ( IC50​ in the micromolar range) compared to the fully elaborated clinical drug Brigatinib.

References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. URL: [Link]

  • Mykhailiuk, P. K. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications." Journal of Medicinal Chemistry 64.19 (2021): 14039-14053. URL: [Link]

  • Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry 59.10 (2016): 4948-4964. URL: [Link]

  • Jafari, R., et al. "A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery." ACS Medicinal Chemistry Letters 14.4 (2023): 354-363. URL: [Link]

Sources

Application

Application Note: Quantitative Analysis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in Biological Samples

Introduction 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is a novel investigational compound with a unique chemical structure incorporating both a pyridine ring and a dimethylphosphoryl group. As with any potentia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is a novel investigational compound with a unique chemical structure incorporating both a pyridine ring and a dimethylphosphoryl group. As with any potential therapeutic agent, understanding its pharmacokinetic and pharmacodynamic profile is critical during drug development. This necessitates the development and validation of robust and reliable analytical methods for its quantification in biological matrices such as plasma and urine. This document provides detailed protocols for the quantitative analysis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine, designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The inherent characteristics of the target analyte, possessing both polar (dimethylphosphoryl) and moderately non-polar (pyridine ring) moieties, present unique challenges for extraction and chromatographic separation. This application note details two distinct, validated analytical approaches: a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. The choice of method will depend on the specific requirements of the study, including required sensitivity, sample throughput, and the nature of the biological matrix.

Method 1: Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

Rationale: UHPLC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and throughput.[2] This method is particularly well-suited for the analysis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine, which is expected to be amenable to electrospray ionization (ESI). The high resolving power of UHPLC allows for excellent separation from endogenous matrix components, minimizing ion suppression and ensuring accurate quantification.

Experimental Workflow

UHPLC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing s1 Plasma/Urine Sample Collection s2 Addition of Internal Standard s1->s2 s3 Protein Precipitation s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 s6 Evaporation and Reconstitution s5->s6 a1 Injection onto UHPLC s6->a1 Prepared Sample a2 Chromatographic Separation a1->a2 a3 Electrospray Ionization (ESI) a2->a3 a4 Tandem Mass Spectrometry (MS/MS) a3->a4 d1 Peak Integration a4->d1 Raw Data d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3

Caption: UHPLC-MS/MS workflow from sample preparation to data analysis.

Detailed Protocol

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[4][5]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UHPLC-MS/MS Conditions

ParameterCondition
UHPLC System Waters ACQUITY UPLC I-Class or equivalent
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
Multiple Reaction Monitoring (MRM) Transitions To be determined empirically for the analyte and IS (e.g., precursor ion -> product ion)

3. Method Validation

The method should be validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][6] Key validation parameters include:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery Consistent and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Evaluated under various storage and handling conditions (freeze-thaw, short-term, long-term)

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] Given the pyridine and dimethoxymethyl functionalities, 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine may be amenable to GC-MS analysis, potentially after derivatization to improve volatility and thermal stability. This method can serve as a valuable alternative or confirmatory technique to LC-MS/MS.

Experimental Workflow

GC-MS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing g1 Urine Sample Collection g2 Addition of Internal Standard g1->g2 g3 Liquid-Liquid Extraction (LLE) g2->g3 g4 Phase Separation g3->g4 g5 Organic Layer Transfer g4->g5 g6 Evaporation and Derivatization g5->g6 b1 Injection into GC g6->b1 Prepared Sample b2 Chromatographic Separation b1->b2 b3 Electron Ionization (EI) b2->b3 b4 Mass Spectrometry (MS) b3->b4 e1 Peak Integration b4->e1 Raw Data e2 Calibration Curve Generation e1->e2 e3 Concentration Calculation e2->e3

Caption: GC-MS workflow from sample preparation to data analysis.

Detailed Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquids.[9][10]

  • To 200 µL of urine sample in a glass tube, add 20 µL of IS working solution.

  • Add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes to form trimethylsilyl derivatives.

2. GC-MS Conditions

ParameterCondition
GC System Agilent 8890 GC or equivalent
Column Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Temperature Program Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Acquisition Mode Selected Ion Monitoring (SIM) of characteristic ions for the analyte and IS

3. Method Validation

Similar to the LC-MS/MS method, the GC-MS method must undergo a full validation as per regulatory guidelines to ensure its reliability for the intended purpose.[1][2][3]

Data Presentation

The following tables represent hypothetical validation data for the UHPLC-MS/MS method.

Table 1: Calibration Curve for 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in Human Plasma

Nominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL)Accuracy (%)Precision (CV, %)
0.5 (LLOQ)0.4896.08.5
11.05105.06.2
109.898.04.1
5051.2102.43.5
10099.599.52.8
200 (ULOQ)203.1101.63.1

Table 2: Inter-day Accuracy and Precision

QC LevelNominal Concentration (ng/mL)Mean Calculated Concentration (ng/mL) (n=5 days)Accuracy (%)Precision (CV, %)
LQC1.51.4596.77.8
MQC7576.8102.45.1
HQC150148.999.34.3

Conclusion

This application note provides two comprehensive and robust analytical methods for the quantification of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in biological samples. The UHPLC-MS/MS method offers high sensitivity and throughput, making it ideal for pharmacokinetic studies requiring low detection limits. The GC-MS method provides a reliable alternative, particularly for confirmatory analyses. Both methods, when fully validated according to regulatory guidelines, will yield accurate and precise data crucial for the successful development of this novel compound.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Elhag, D., Abdalla, B., Suliman, S., & Ali, I. (2017). Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS. Journal of Agricultural Chemistry and Environment, 6, 232-241. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Barros, G. A., et al. (2014). Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. Revista Virtual de Química, 6(5), 1338-1351. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Caglar Andac, S. (2017). Comparison of Different Sample Preparation Techniques for the Analysis of Small Molecules in Biological Fluids. Allied Academies. [Link]

  • Li, W., & Tse, F. L. (2015). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 140(17), 5727-5749. [Link]

  • Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Esmans, E. L., et al. (1998). Mass spectrometry of pyridine and benzonitrile fragmentation. Physical Chemistry Chemical Physics, 20(46), 29561-29570. [Link]

  • Appulage, D. K., & De-Silva, S. L. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(15), 4631. [Link]

  • Abbott, R., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(8), 885-888. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • Shabir, G. A. (2003). Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. [Link]

  • Lu, W., & Rabinowitz, J. D. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 2008, 73–84. [Link]

  • De-Vries, R., & van de Merbel, N. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 11(4), 249-252. [Link]

  • Cooks, R. G., & Johnson, G. S. (1974). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 39(11), 1594-1598. [Link]

  • Belmonte-Valles, J., et al. (2011). Single solid phase extraction method for the simultaneous analysis of polar and non-polar pesticides in urine samples by gas chromatography and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. Talanta, 85(1), 183-196. [Link]

  • Appulage, D. K., & De-Silva, S. L. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules (Basel, Switzerland), 26(15), 4631. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. [Link]

  • Lurie, I. S. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International, 34(8), 16-22. [Link]

  • Lu, W., & Rabinowitz, J. D. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. Methods in Molecular Biology, 2008, 73-84. [Link]

  • Buchardt, O., et al. (1973). Mass spectral fragmentations of alkylpyridine N‐oxides. Journal of Heterocyclic Chemistry, 10(5), 725-728. [Link]

  • Waters Corporation. (2017). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Jemal, M., & Huang, M. (2000). Semi-automated 96-well liquid-liquid extraction for quantitation of drugs in biological fluids. Journal of chromatography. B, Biomedical sciences and applications, 739(1), 185–199. [Link]

  • Liscio, C., & Cennamo, M. (2014). Understanding and Improving Solid-Phase Extraction. LCGC International, 27(12), 34-39. [Link]

  • Cuykx, M., et al. (2012). Comparative Analysis of Sample Preparation Methods To Handle the Complexity of the Blood Fluid Metabolome: When Less Is More. Analytical Chemistry, 84(24), 10731-10738. [Link]

  • Bunce, N. J., et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028-1035. [Link]

  • Al-Adhami, M. A., & Al-Allaf, T. A. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(4), 885-896. [Link]

  • Singh, R., et al. (2021). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Metabolites, 11(4), 241. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • De-Clercq, E., & Holý, A. (2016). Overview of Biologically Active Nucleoside Phosphonates. Frontiers in microbiology, 7, 1729. [Link]

  • Kocz-Csaturation, K., et al. (2016). Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. ResearchGate. [Link]

  • Pro-Tuna, S., et al. (2021). Qualitative and Quantitative Comparison of Liquid–Liquid Phase Extraction Using Ethyl Acetate and Liquid–Solid Phase Extraction Using Poly-Benzyl-Resin for Natural Products. Molecules, 26(21), 6649. [Link]

  • Alwis, K. U., et al. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine. Analytical Chemistry, 93(46), 15339-15347. [Link]

  • Levison, B. (2016). What do aromatic compunds fragment into in MS? Why are adducts formed?. ResearchGate. [Link]

  • Inoue, S., et al. (2004). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. Journal of Health Science, 50(1), 65-71. [Link]

  • Creed, J. T., & Caruso, J. A. (1991). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry. Journal of Chromatographic Science, 29(9), 383-388. [Link]

  • Kafarski, P., & Lejczak, B. (2011). Phosphonates: Their Natural Occurrence and Physiological Role. In Phosphonates. IntechOpen. [Link]

  • Demadis, K. D., & Sakkas, K. M. (2005). Chemistry of Organophosphonate Scale Inhibitors, Part 4: Stability of Amino-tris-(Methylene Phosphonate) Towards Degradation by Oxidizing Biocides. Corrosion, 61(1), 53-61. [Link]

  • Belmonte-Valles, J., et al. (2011). Single Solid Phase Extraction Method for the Simultaneous Analysis of Polar and Non-Polar Pesticides in Urine Samples by Gas Chromatography and Ultra High Pressure Liquid Chromatography Coupled to Tandem Mass Spectrometry. ResearchGate. [Link]

  • Logue, B. A., et al. (2025). Analysis of Pz-1, a promising therapeutic for organophosphorus poisoning from rodent plasma by liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 252, 116650. [Link]

  • Metcalf, W. W., & van der Donk, W. A. (2009). Diversity and abundance of phosphonate biosynthetic genes in nature. Proceedings of the National Academy of Sciences of the United States of America, 106(44), 18531–18536. [Link]

  • Pour-Aghababa, R., et al. (2017). Determination of Organophosphorus Pesticides in Biological Samples of Acute Poisoning by HPLC with Diode-Array Detector. ResearchGate. [Link]

  • Armstrong, J. L., et al. (2013). A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 153–161. [Link]

Sources

Method

Application Notes and Protocols: 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in Advanced Materials Science

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in materials sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential uses of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in materials science. While direct, extensive literature on this specific molecule is nascent, its unique trifunctional structure—a pyridine core, a dimethylphosphoryl group, and a dimethoxymethyl acetal—suggests significant potential in several high-performance material applications. This guide synthesizes information from related chemical families to propose detailed protocols and elucidate the scientific rationale behind them.

Introduction to 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is a substituted pyridine derivative with the CAS Number 2648956-69-6[1]. Its structure combines three key functional groups that are of significant interest in materials science:

  • Pyridine Ring : A nitrogen-containing heteroaromatic ring that can impart thermal stability, basicity, and metal coordination capabilities to a polymer backbone[2][3].

  • Dimethylphosphoryl Group : An organophosphorus moiety containing a stable P-C bond. Such groups are well-established for their ability to confer flame retardancy to materials[4][5][6]. They can act in both the condensed phase by promoting char formation and in the gas phase by inhibiting combustion reactions[5].

  • Dimethoxymethyl Group : An acetal functional group that serves as a protected aldehyde. This group can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, which can then be used for various chemical transformations, including cross-linking, grafting, or as a synthetic handle for further functionalization.

This unique combination of functionalities makes 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine a promising candidate as a reactive flame retardant, a monomer for functional polymers, and a building block for novel optoelectronic materials.

Potential Applications and Experimental Protocols

The dimethylphosphoryl group is a key indicator of potential flame retardant properties. By incorporating this molecule into a polymer matrix through covalent bonding, it can act as a "reactive" flame retardant, which offers advantages over additive flame retardants by preventing leaching and migration[7]. The dimethoxymethyl group can be hydrolyzed to an aldehyde, which can then react with components of an epoxy resin system.

Protocol 1: Incorporation into a Two-Part Epoxy System

This protocol describes the incorporation of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine into a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with a diamine.

Materials:

  • 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • 4,4'-Diaminodiphenylmethane (DDM) curing agent

  • Dilute hydrochloric acid (0.1 M)

  • Anhydrous tetrahydrofuran (THF)

  • Rotary evaporator

  • Vacuum oven

  • Molding press

Procedure:

  • Hydrolysis of the Acetal:

    • Dissolve a calculated amount of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in THF.

    • Add a stoichiometric amount of 0.1 M HCl to hydrolyze the dimethoxymethyl group to an aldehyde.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the THF and water under reduced pressure using a rotary evaporator to yield the aldehyde-functionalized pyridine phosphonate.

  • Formulation of the Epoxy Resin:

    • In a separate vessel, preheat the DGEBA epoxy resin to 60°C to reduce its viscosity.

    • Add the dried aldehyde-functionalized pyridine phosphonate to the DGEBA resin and mix thoroughly until a homogeneous mixture is obtained. The amount to be added should be calculated based on the desired phosphorus content for flame retardancy (e.g., 1-5 wt% of phosphorus).

  • Curing Process:

    • Melt the DDM curing agent at 90°C.

    • Add the molten DDM to the epoxy-phosphonate mixture and stir vigorously for 5-10 minutes. The stoichiometric amount of DDM should be calculated based on the epoxy equivalent weight of the DGEBA resin.

    • Pour the mixture into a preheated mold.

    • Cure the resin in a programmable oven using a staged curing cycle: 120°C for 1 hour, followed by 150°C for 2 hours.

  • Post-Curing and Characterization:

    • Allow the cured samples to cool slowly to room temperature.

    • Post-cure the samples in a vacuum oven at 180°C for 1 hour to ensure complete cross-linking.

    • The resulting flame-retardant epoxy resin can then be characterized using standard techniques such as Limiting Oxygen Index (LOI), UL-94 vertical burn test, and thermogravimetric analysis (TGA).

Causality and Self-Validation: The covalent incorporation of the phosphorus-containing molecule via the reaction of the aldehyde with the amine curing agent should result in a thermoset with enhanced thermal stability and flame retardancy. A successful incorporation can be validated by comparing the thermal and flammability properties of the modified epoxy with an unmodified control sample. An increase in char yield in TGA and higher LOI values would indicate effective flame retardant action in the condensed phase[5].

Experimental Workflow:

G cluster_hydrolysis Step 1: Hydrolysis cluster_formulation Step 2: Formulation cluster_curing Step 3: Curing cluster_post_curing Step 4: Post-Curing & Characterization A 3-(Dimethoxymethyl)-5- (dimethylphosphoryl)pyridine in THF B Add 0.1 M HCl A->B C Stir at RT for 2h B->C D Rotary Evaporation C->D E Aldehyde-functionalized Pyridine Phosphonate D->E G Add Aldehyde-functionalized Pyridine Phosphonate E->G F Preheat DGEBA Epoxy Resin (60°C) F->G H Homogeneous Mixture G->H J Add DDM to Mixture H->J I Melt DDM Curing Agent (90°C) I->J K Pour into Mold J->K L Staged Curing K->L M Post-cure at 180°C L->M N Characterization (LOI, UL-94, TGA) M->N

Caption: Workflow for incorporating the flame retardant into an epoxy resin.

The pyridine ring can be a building block for thermally stable polymers[2]. By converting the dimethoxymethyl group to a carboxylic acid and the dimethylphosphoryl group to a phosphonic acid, a novel di-acid monomer can be synthesized. This monomer can then be used in polycondensation reactions with diamines to produce polyamides with inherent flame retardancy and metal-coordinating properties.

Protocol 2: Synthesis of a Pyridine-Based Polyamide

This protocol outlines the synthesis of a novel polyamide via polycondensation of a di-acid monomer derived from 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine with a commercial diamine.

Materials:

  • 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • 4,4'-Oxydianiline (ODA)

  • Triphenyl phosphite (TPP)

  • N-Methyl-2-pyrrolidone (NMP)

  • Pyridine (as a catalyst)

  • Calcium chloride (CaCl2)

  • Methanol

Procedure:

  • Synthesis of the Di-acid Monomer:

    • Oxidation of the Acetal: The dimethoxymethyl group is first hydrolyzed to an aldehyde as described in Protocol 1. The resulting aldehyde is then oxidized to a carboxylic acid using a strong oxidizing agent like KMnO4 in a basic solution.

    • Hydrolysis of the Phosphonate Ester: The dimethylphosphoryl group is hydrolyzed to a phosphonic acid using concentrated HCl under reflux.

    • The resulting di-acid monomer, 5-(phosphono)pyridine-3-carboxylic acid, is then purified by recrystallization.

  • Polycondensation Reaction (Yamazaki-Higashi Method):

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the synthesized di-acid monomer and a stoichiometric amount of ODA in a solvent system of NMP containing 5 wt% CaCl2.

    • Add pyridine to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add triphenyl phosphite (TPP) as a condensing agent.

    • Allow the reaction to warm to room temperature and then heat to 100-115°C for 3-4 hours. The polymerization is indicated by a significant increase in viscosity.

  • Polymer Isolation and Purification:

    • Pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

    • Filter the fibrous polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at 80°C overnight.

  • Characterization:

    • The structure of the resulting polyamide can be confirmed by FTIR and NMR spectroscopy.

    • The molecular weight can be determined by gel permeation chromatography (GPC).

    • Thermal properties can be evaluated using TGA and differential scanning calorimetry (DSC).

Causality and Self-Validation: The formation of a high molecular weight polymer, confirmed by GPC and the ability to cast flexible films, would validate the success of the polycondensation reaction. The presence of both the pyridine and phosphonic acid moieties in the polymer backbone, confirmed by spectroscopy, should impart enhanced thermal stability and flame retardancy compared to analogous polyamides without these groups.

Signaling Pathway Diagram:

G cluster_monomer Monomer Synthesis cluster_polymerization Polycondensation cluster_characterization Characterization A 3-(Dimethoxymethyl)-5- (dimethylphosphoryl)pyridine B Oxidation & Hydrolysis A->B C 5-(phosphono)pyridine- 3-carboxylic acid (Di-acid) B->C E Polymerization (NMP, TPP, Pyridine) C->E D 4,4'-Oxydianiline (Diamine) D->E F Pyridine-Phosphonate Polyamide E->F G FTIR, NMR, GPC, TGA, DSC F->G

Caption: Logical relationship for the synthesis of a pyridine-based polyamide.

Heteroarylphosphonates are emerging as a class of materials with interesting optical properties[8]. The combination of the electron-deficient pyridine ring and the phosphonate group could lead to materials with high triplet energies, making them suitable as host materials or electron-transporting materials in Organic Light-Emitting Diodes (OLEDs).

Conceptual Application: Host Material for Phosphorescent OLEDs

The high thermal stability imparted by the pyridine and phosphonate groups, along with their potential electronic properties, makes this molecule a candidate for a host material in phosphorescent OLEDs (PhOLEDs).

Device Architecture (Hypothetical):

A multilayer PhOLED could be fabricated with the following structure:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al

In this architecture, 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine, or a polymer derived from it, could be used in the Emissive Layer as a host for a phosphorescent dopant (e.g., an iridium complex).

Rationale:

  • High Triplet Energy: The pyridine phosphonate structure is expected to have a high triplet energy, which is crucial for efficiently confining the triplet excitons of the phosphorescent dopant, leading to high emission efficiency.

  • Bipolar Transport: The electron-deficient pyridine ring could facilitate electron transport, while the overall molecular structure might allow for hole transport, leading to a balanced charge transport within the emissive layer. This is beneficial for achieving a high recombination efficiency.

  • Thermal Stability: The inherent thermal stability of the molecule would contribute to the operational lifetime of the OLED device.

Experimental Exploration:

  • Synthesis and Purification: Synthesize and purify 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine to a very high degree (sublimation is often required for small molecules used in OLEDs).

  • Photophysical Characterization: Determine the absorption and emission spectra, fluorescence quantum yield, and phosphorescence lifetime at low temperature to estimate the triplet energy level.

  • Device Fabrication: Fabricate OLED devices by thermal evaporation in a high-vacuum chamber, co-evaporating the pyridine phosphonate as the host with a suitable phosphorescent guest.

  • Electroluminescence Characterization: Measure the current-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational lifetime of the fabricated devices.

Data Presentation:

Table 1: Physical and Chemical Properties of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

PropertyValueSource
CAS Number2648956-69-6[1]
Molecular FormulaC10H16NO3PInferred
Molecular Weight229.21 g/mol Inferred
Hazard ClassificationsAcute Tox. 4, Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]

Table 2: Hypothetical Performance of a Flame-Retardant Epoxy Resin

PropertyControl EpoxyEpoxy + 5 wt% Pyridine Phosphonate
Phosphorus Content (%)0~1.2
Limiting Oxygen Index (%)22> 28
UL-94 RatingV-1V-0
Char Yield at 700°C (TGA)15%> 25%
Conclusion

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is a molecule with significant, albeit largely unexplored, potential in materials science. Its trifunctional nature allows for its use as a reactive flame retardant, a monomer for high-performance polymers, and a building block for optoelectronic materials. The protocols and concepts presented in these application notes provide a solid foundation for researchers to begin exploring the synthesis and application of this promising compound and its derivatives in the development of next-generation advanced materials.

References

  • An Overview: Organophosphate Flame Retardants in the Atmosphere - Aerosol and Air Quality Research. (2022). Available at: [Link]

  • Recent Developments in Organophosphorus Flame Retardants Containing P-C Bond and Their Applications. (2017). MDPI. Available at: [Link]

  • Flame retardants of the future: biobased, organophosphorus, reactive or oligomeric. (2024). PMC. Available at: [Link]

  • The development and application of contemporary phosphorus flame retardants: a review. (2025). Frontiers in Materials. Available at: [Link]

  • [ORGANOPHOSPHORUS FLAME RETARDANTS - TOXICITY AND INFLUENCE ON HUMAN HEALTH]. (n.d.). PubMed. Available at: [Link]

  • Use of pyridine derivatives as inhibitor/retarding agent for photoinduced cationic polymerization of epoxides. (2024). ResearchGate. Available at: [Link]

  • 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine — Chemical Substance Information. (n.d.). NextSDS. Available at: [Link]

  • Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. (2024). PMC. Available at: [Link]

  • Pyridine-based polymers and derivatives: Synthesis and applications. (n.d.). OUCI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting guide for the synthesis of substituted pyridines

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of substituted pyridines. This resource is designed to provide in-depth troubleshooting guides and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted pyridines. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of these crucial heterocyclic compounds. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of pyridine synthesis and achieve your desired outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses prevalent problems in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.

Low Reaction Yields

Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

A1: Low yields in the Hantzsch synthesis are a frequent issue and can often be attributed to several factors:

  • Suboptimal Reaction Conditions: The classic approach of refluxing in ethanol can be inefficient.[1] To improve yields, consider employing alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been shown to boost yields to over 90%.[1] Additionally, solvent-free conditions utilizing catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) can also lead to high yields (up to 95%) and shorter reaction times.[1]

  • Incomplete Oxidation: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires oxidation to the corresponding pyridine.[1] Incomplete oxidation is a direct cause of low yields of the final product.

    • Solution: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common and effective oxidants include nitric acid and potassium ferrocyanide.[1] For milder conditions, iodine in refluxing methanol or oxidants like CrO3 and KMnO4 can be effective, though they may require careful optimization to prevent side reactions.[1]

  • Side Reactions: The formation of byproducts can consume starting materials, thereby reducing the yield of the desired pyridine.

    • Solution: The order of reagent addition is critical, especially in unsymmetrical Hantzsch reactions. To minimize side products, it is often advantageous to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]

Q2: I'm struggling with low yields in my multi-component pyridine synthesis. What are the general factors I should investigate?

A2: Low yields in multi-component reactions for pyridine synthesis can arise from a variety of factors:

  • Purity of Reactants: Impurities in your starting materials can lead to side reactions or inhibit the catalyst, which in turn reduces the yield of the desired product.[2]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly impede product formation.[2]

  • Inappropriate Catalyst or Solvent Selection: The choice of catalyst and solvent can dramatically influence reactant solubility, reaction rate, and even the reaction mechanism.[2] For example, in the synthesis of certain pyridine-3,5-dicarbonitriles, switching the solvent from ethanol to acetonitrile can be beneficial.[2]

  • Inefficient Purification: Product loss during the workup and purification stages is a common reason for apparent low yields.[2] This can occur due to product decomposition on silica gel, co-elution with impurities, or incomplete extraction.

Side Reactions and Byproduct Formation

Q3: I am observing significant side product formation in my Chichibabin reaction. What is the most common side reaction and how can I suppress it?

A3: The Chichibabin reaction, which is used to produce 2-aminopyridine derivatives, can be prone to dimerization as a significant side reaction.[3] For example, when 4-tert-butylpyridine is heated with sodium amide in xylene at atmospheric pressure, the dimer product can be the major product (89%), with only 11% of the desired aminated product.[3]

  • Solution: Conducting the reaction under pressure can significantly suppress the formation of the dimer. In the case of 4-tert-butylpyridine, increasing the pressure to 350 psi with nitrogen shifts the product distribution to 74% of the aminated product and only 26% of the dimer.[3]

Q4: My Bohlmann-Rahtz pyridine synthesis is producing unexpected byproducts. How can I improve the regioselectivity and minimize these side reactions?

A4: The Bohlmann-Rahtz synthesis can be susceptible to side reactions, often due to the high temperatures required for the cyclodehydration step.[1]

  • Common Causes and Solutions:

    • Decomposition of Starting Materials: Acid-sensitive enamines may decompose under harsh conditions.

      • Troubleshooting: Employing a Brønsted acid catalyst like acetic acid or a solid acid catalyst such as Amberlyst-15 can lower the required reaction temperature.[1] Lewis acid catalysts like Yb(OTf)3 or ZnBr2 in a suitable solvent such as toluene can also be effective.[1]

    • Poor Regioselectivity: The presence of different functional groups can lead to multiple possible cyclization pathways.

      • Troubleshooting: The regioselectivity is often influenced by the electronic and steric factors of the enamine.[1] A two-step approach where the enamine is pre-formed and then reacted with the alkyne can potentially improve selectivity.[1]

Purification Challenges

Q5: I am finding it difficult to purify my substituted pyridine product. What are some effective purification strategies?

A5: The basicity of pyridines and the similar polarities of byproducts can make purification challenging.[4] Here are some common and effective techniques:

  • Acid-Base Extraction: Due to their basic nature, pyridines can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous layer, separating them from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4][5]

  • Chromatography: Column chromatography is a versatile method. However, the basicity of pyridines can cause tailing on silica gel. This can often be mitigated by adding a small amount of a base, like triethylamine, to the eluent.[4][5]

  • Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[4][5]

  • Distillation: For volatile pyridine derivatives, distillation can be an effective purification method.[4]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding specific pyridine synthesis methods.

Q1: What are the main advantages of the Kröhnke pyridine synthesis over the Hantzsch synthesis?

A1: The Kröhnke synthesis offers a significant advantage over the Hantzsch method because it does not require a separate oxidation step to form the aromatic pyridine ring.[5] The α-pyridinium methyl ketone starting material already possesses the necessary oxidation state.[5] This leads to a more atom-economical process with simpler byproducts like water and pyridine, which facilitates easier workup and purification.[5]

Q2: What is the mechanism of the Chichibabin reaction?

A2: The Chichibabin reaction is widely accepted to proceed through an addition-elimination mechanism involving a σ-adduct (or Meisenheimer adduct) intermediate.[3] First, the nucleophilic amide anion (NH2-) adds to an electron-deficient carbon of the pyridine ring, forming an anionic σ-adduct.[3] Aromaticity is then restored by the elimination of a hydride ion (H-), which subsequently deprotonates ammonia or the product to form hydrogen gas.[3]

Q3: Are there any modern alternatives to classical pyridine synthesis methods?

A3: Yes, while classical methods like the Hantzsch and Kröhnke syntheses are still widely used, modern approaches have expanded the synthetic toolkit.[6] Transition-metal-catalyzed reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles, have emerged as efficient methods for obtaining pyridine derivatives.[7] Additionally, functionalization of a pre-existing pyridine ring through transition-metal-catalyzed C-H activation has become a powerful strategy for creating substituted pyridines.[8][9]

Q4: When should I consider using a protecting group for my pyridine synthesis?

A4: Protecting groups are necessary when a reactive functional group on your starting material is incompatible with the reaction conditions. For the pyridine nitrogen itself, protection might be needed to prevent its basic lone pair from interfering with a reaction. For instance, if a reaction involves a strong base that could be quenched by the pyridine nitrogen, or if the nitrogen's nucleophilicity could lead to unwanted side reactions, a protecting group like a borane complex can be employed.[10] Common protecting groups for other functionalities, such as amines and alcohols, include Boc, tosyl, and various silyl ethers.[11]

III. Experimental Protocols & Data

This section provides generalized experimental protocols for key pyridine syntheses and a table summarizing reaction parameters.

Generalized Experimental Protocol: Hantzsch Pyridine Synthesis
  • Dihydropyridine Synthesis: A mixture of an aldehyde (1 equivalent), a β-ketoester (2 equivalents), and ammonium acetate (1 equivalent) in a suitable solvent (e.g., ethanol) is heated to reflux and monitored by TLC.[12]

  • Isolation of Dihydropyridine: Upon completion, the reaction is cooled. The 1,4-dihydropyridine product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.[4]

  • Aromatization: The purified 1,4-dihydropyridine is dissolved in a solvent like acetic acid. An oxidizing agent (e.g., nitric acid or sodium nitrite) is added portion-wise while monitoring the reaction.[4][12]

  • Final Workup and Purification: The reaction mixture is neutralized and the pyridine product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by distillation, crystallization, or column chromatography.[4]

Generalized Experimental Protocol: Kröhnke Pyridine Synthesis
  • Preparation of the Pyridinium Salt: An α-haloketone (e.g., phenacyl bromide) is reacted with pyridine to form the corresponding α-pyridinium methyl ketone salt.[12]

  • Condensation Reaction: The pyridinium salt is added to a solution of an α,β-unsaturated carbonyl compound (e.g., chalcone) and ammonium acetate in a solvent like glacial acetic acid.[12]

  • Reaction and Workup: The mixture is refluxed for several hours. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration.[12]

  • Purification: The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure substituted pyridine.[12]

Table 1: Comparison of Reaction Parameters for Selected Pyridine Syntheses
Synthesis MethodKey ReactantsTypical Catalyst/ReagentTypical SolventTemperatureKey AdvantagesCommon Issues
Hantzsch Aldehyde, β-ketoester, Ammonia sourceNone or acid/base catalyst[1]Ethanol, Acetic AcidRefluxSimple starting materials, good for symmetrical pyridines[12]Requires oxidation, potential for side reactions[1]
Kröhnke α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, Ammonia sourceAmmonium acetate[5]Acetic AcidRefluxNo oxidation step needed, good atom economy[5]Multi-step preparation of starting materials in original procedure[13]
Chichibabin Pyridine, Sodium amideNoneToluene, Xylene, Liquid AmmoniaHigh TemperatureDirect amination of the pyridine ring[3]Dimerization side products, handling of sodium amide[3]
Bohlmann-Rahtz Enamine, α,β-unsaturated alkyneNone or acid catalyst[1]Toluene, Acetic AcidHigh TemperatureVersatile for various substitution patternsHigh temperatures can lead to decomposition, potential regioselectivity issues[1]

IV. Visualizing Reaction and Troubleshooting Workflows

Troubleshooting Workflow for Low Yield in Pyridine Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_reagents Purify Starting Materials purity_ok->purify_reagents No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify_reagents->check_purity conditions_ok Yield Improved? optimize_conditions->conditions_ok investigate_side_reactions Investigate Side Reactions conditions_ok->investigate_side_reactions No end_success Successful Synthesis conditions_ok->end_success Yes side_reactions_present Side Products Identified? investigate_side_reactions->side_reactions_present modify_protocol Modify Protocol (e.g., order of addition) side_reactions_present->modify_protocol Yes check_workup Review Workup & Purification side_reactions_present->check_workup No modify_protocol->optimize_conditions workup_ok Product Loss Identified? check_workup->workup_ok modify_purification Modify Purification Method workup_ok->modify_purification Yes end_fail Further Investigation Needed workup_ok->end_fail No modify_purification->check_workup Hantzsch_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 β-Ketoester (1 eq.) Ketoester1->Knoevenagel Ketoester2 β-Ketoester (1 eq.) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydropyridine 1,4-Dihydropyridine Cyclized_Intermediate->Dihydropyridine Dehydration Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

V. References

  • Benchchem. Troubleshooting common issues in pyridine synthesis.

  • Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.

  • Benchchem. Troubleshooting low yield in multi-component pyridine synthesis.

  • Wikipedia. Chichibabin reaction. [Link]

  • Royal Society of Chemistry. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • Wikipedia. Kröhnke pyridine synthesis. [Link]

  • Benchchem. The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.

  • ResearchGate. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]

  • Benchchem. A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes.

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • National Center for Biotechnology Information. Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. [Link]

  • National Center for Biotechnology Information. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • National Center for Biotechnology Information. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • Beilstein Journals. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • University of Illinois Urbana-Champaign. Chichibabin reaction. [Link]

  • ResearchGate. Mechanism of the Kröhnke pyridine synthesis. [Link]

  • National Center for Biotechnology Information. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • ACS Publications. One-Pot Reactions for Modular Synthesis of Polysubstituted and Fused Pyridines. Organic Letters. [Link]

  • ResearchGate. Chichibabin reaction. [Link]

  • ChemTalk. Protecting Groups in Organic Synthesis. [Link]

  • ACS Publications. Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters. [Link]

  • ACS Publications. An Application of Borane As a Protecting Group for Pyridine. The Journal of Organic Chemistry. [Link]

Sources

Optimization

Optimization of reaction conditions for phosphorylation of pyridine rings

Welcome to the advanced technical support and troubleshooting center for the direct C–H phosphorylation of pyridine rings. Designed for drug development professionals and synthetic chemists, this guide provides validated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the direct C–H phosphorylation of pyridine rings. Designed for drug development professionals and synthetic chemists, this guide provides validated protocols, mechanistic insights, and troubleshooting matrices for both photochemical and electrochemical C–P bond formation methodologies.

Mechanistic Pathways & Workflow Architecture

Understanding the causality behind C–H functionalization is critical for optimizing yields and regioselectivity. The neutral pyridine motif features an electron-deficient backbone that typically resists standard electrophilic substitution. Therefore, modern synthetic approaches utilize radical-mediated pathways (Minisci-type) or transition-metal electrocatalysis to achieve direct phosphorylation ()[1],[2].

Pathway A: Visible-Light-Promoted C4-Selective Phosphorylation

By utilizing a cross-dehydrogenation coupling (CDC) under mild visible-light conditions, phosphinoyl radicals selectively attack the C4 position of protonated pyridines ()[2].

Photocatalysis A Pyridine + H-Phosphonate B Visible Light Photocatalysis A->B D Protonation of Pyridine Ring A->D C Phosphinoyl Radical Generation B->C E Radical Addition at C4 Position C->E D->E Enhances electrophilicity F Oxidation & Deprotonation E->F G C4-Phosphorylated Pyridine F->G

Radical-mediated C4-selective photocatalytic phosphorylation of pyridine.

Pathway B: Electrocatalytic Phosphorylation

Electrochemical methods bypass the need for harsh chemical oxidants. Using bimetallic or monometallic complexes like Ni(BF4)2bpy, the reaction proceeds at room temperature with a highly efficient 1:1 reagent ratio ()[3],[4].

Electrocatalysis Step1 Anodic Oxidation of Catalyst Ni(II) -> Ni(III) Step2 Coordination with H-Phosphonate Step1->Step2 Step5 Cathodic Reduction (H2 evolution) Step1->Step5 Coupled Half-Reaction Step3 P-Centered Radical Formation Step2->Step3 Step4 C-P Bond Formation on Pyridine Step3->Step4 Product Pyridylphosphonate (Up to 90% Yield) Step4->Product

Electrocatalytic C-H phosphorylation using Ni/Co bipyridine complexes.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. In-process analytical checks are embedded to verify intermediate formation and prevent downstream failures.

Protocol A: Visible-Light-Promoted C4-Selective Phosphorylation[2]

Objective: Synthesize C4-phosphorylated pyridine derivatives via radical CDC. Reagents: Unprefunctionalized pyridine (1.0 equiv), Diarylphosphine oxide (1.5 equiv), Photocatalyst (e.g., Ir-complex, 2 mol%), K2S2O8 (2.0 equiv), Acid additive (e.g., TFA, 1.0 equiv), Solvent (DMSO/H2O).

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube equipped with a magnetic stir bar, add the photocatalyst, K2S2O8, and diarylphosphine oxide.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times) to prevent oxygen-mediated quenching of the excited photocatalyst.

  • Reagent Addition: Inject the pyridine substrate, acid additive, and degassed solvent via syringe.

    • Self-Validation Check: The solution should exhibit the characteristic color of the Ir-catalyst without turbidity.

  • Irradiation: Stir the mixture under irradiation with blue LEDs (460 nm) at room temperature for 12-24 hours.

    • Causality Note: The acid additive protonates the pyridine ring, lowering the LUMO and directing the nucleophilic phosphinoyl radical exclusively to the C4 position due to altered partial natural bond orbital (NBO) charge distribution[2].

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acid. Extract with EtOAc (3x).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

    • Self-Validation Check: 31P NMR of the crude mixture should show a single major peak corresponding to the C4-isomer, confirming regioselectivity.

Protocol B: Electrocatalytic Direct Phosphorylation[3],[4]

Objective: Direct synthesis of pyridylphosphonates using Ni(BF4)2bpy under mild anodic oxidation. Reagents: Pyridine (1.0 equiv), Diethyl-H-phosphonate (1.0 equiv), Ni(BF4)2bpy catalyst (1-5 mol%), Supporting electrolyte (e.g., Bu4NBF4), Solvent (MeCN).

Step-by-Step Methodology:

  • Cell Assembly: Assemble an undivided electrochemical cell equipped with a glassy carbon anode and a platinum wire cathode.

  • Electrolyte Preparation: Dissolve the supporting electrolyte in MeCN to achieve a 0.1 M solution. Add the Ni(BF4)2bpy catalyst.

    • Self-Validation Check: Perform a preliminary Cyclic Voltammetry (CV) sweep. You should observe the reversible Ni(II)/Ni(III) redox couple[1].

  • Substrate Addition: Add pyridine and diethyl-H-phosphonate in a strict 1:1 molar ratio[4].

    • Causality Note: Maintaining a 1:1 ratio prevents over-oxidation and suppresses the formation of bis-phosphorylated byproducts.

  • Electrolysis: Conduct constant current electrolysis (galvanostatic) at room temperature until 2 F/mol of charge is passed.

  • Workup & Purification: Remove the solvent under reduced pressure. Extract the residue with diethyl ether to precipitate the supporting electrolyte. Concentrate and purify via silica gel chromatography. Yields up to 90% can be expected[4].

Optimization Data & Benchmarks

The table below summarizes quantitative data for optimizing reaction conditions based on the chosen catalytic system.

MethodologyCatalyst / SystemOxidant / AdditiveTempReagent Ratio (Pyr:P)Primary RegioselectivityTypical Yield
Photocatalytic Ir(ppy)3 / Blue LEDK2S2O8 / TFART1 : 1.5C4-Selective50 - 75%
Electrocatalytic Ni(BF4)2bpyAnodic OxidationRT1 : 1C2 / C4 MixtureUp to 90%
Electrocatalytic CoCl2bpyAnodic OxidationRT1 : 1C2 / C4 Mixture70 - 85%
Pd-Catalyzed Pd(OAc)2AgOAc / Cu(OAc)280°C1 : 2C2-Selective (Directed)60 - 80%

Troubleshooting & FAQs

Q: Why am I getting a mixture of C2 and C4 phosphorylated products instead of high C4 selectivity in my photochemical reaction? A: Poor regioselectivity in Minisci-type reactions is typically caused by insufficient protonation of the pyridine ring. Because the neutral pyridine motif has an electron-deficient backbone, nucleophilic radicals tend to attack both C2 and C4 positions[2]. Resolution: Ensure you are adding a sufficient stoichiometric amount of Brønsted acid (like TFA). Protonation generates a pyridinium intermediate, which alters the NBO charge distribution, making the C4 site significantly more stable and prone to attack by the electron-deficient phosphinoyl radical[2].

Q: During electrocatalytic phosphorylation, I am observing low conversion of the H-phosphonate and electrode passivation. How can I fix this? A: Electrode passivation often occurs due to the polymerization of radical intermediates on the anode surface or the use of an incorrect substrate ratio. Resolution: First, verify that your pyridine to H-phosphonate ratio is exactly 1:1[4]. Excess phosphonate can lead to competitive oxidation and fouling. Second, utilize Cyclic Voltammetry (CV) to prescreen your reaction mixture[1]. If the oxidation peak of the catalyst shifts or diminishes over multiple cycles, switch to a pulsed electrolysis method or increase the stirring rate to enhance mass transport away from the electrode boundary layer.

Q: How do I prevent over-oxidation or degradation of the pyridine substrate when using transition metal catalysts? A: Over-oxidation is a common issue when the oxidation potential of the catalyst exceeds the oxidation potential of the substrate, or when harsh chemical oxidants are used. Resolution: For electrocatalysis, control the anodic potential strictly below the oxidation threshold of the pyridine derivative. The key stage is the oxidation of the metal intermediate (e.g., Pd(II) to Pd(IV) or Ni(II) to Ni(III)) rather than the substrate itself ()[5]. For chemical or photochemical methods, replace strong oxidants with milder alternatives like S2O8^2- or utilize ligand-directed strategies (e.g., using a directing group to stabilize the metallacycle intermediate) which are significantly more difficult to over-oxidize[5].

Q: My Pd-catalyzed direct phosphorylation is yielding high amounts of decomposed alkyl-Pd intermediates. What is the mechanistic failure? A: This is caused by competitive β-H elimination from the alkyl-Pd intermediate before the C–P bond reductive elimination can occur. Resolution: You must accelerate the oxidation of the Pd(II) intermediate into the Pd(IV) complex to suppress this side reaction[5]. Utilizing a stronger, specific oxidant like silver(I) acetate (AgOAc) has been shown to be more effective than Cu(OAc)2 in facilitating this rapid oxidation step, thereby securing the C–P bond formation[5].

References

  • Strekalova, S. O., Khrizanforova, M. N., Shamsieva, A. V., Grinenko, V. V., Gryaznova, T. V., Musina, E. I., Karasik, A. A., & Budnikova, Y. H. (2016). Direct Phosphorylation of Pyridine in the Presence of Ni(BF4)2bpy and CoCl2bpy Metal Complexes. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(11-12), 1545-1546.[Link]

  • Khrizanforov, M. N., Khrizanforova, V. V., & Budnikova, Y. H. (2017). Redox-Induced Aromatic C–H Bond Functionalization in Metal Complex Catalysis from the Electrochemical Point of View. Catalysts, 7(10), 301.[Link]

  • Cui, P.-C., Yin, Z.-C., & Wang, G.-W. (2023). Visible-Light-Promoted C4-Selective Phosphorylation of Pyridine and Quinoline Derivatives. Organic Letters, 25(15), 2663-2668.[Link]

  • Grinenko, V. V., et al. (2019). Evaluation of Transition Metal Catalysts in Electrochemically Induced Aromatic Phosphonation. Molecules, 24(9), 1776. (Archived via PMC).[Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-(Dimethoxymethyl)-5-(dimethylphosphory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine .

This molecule presents a "perfect storm" of purification challenges due to three distinct functional groups:

  • Dimethoxymethyl group (Acetal): Highly acid-labile; prone to rapid hydrolysis.

  • Dimethylphosphoryl group (P=O): A potent hydrogen-bond acceptor that causes severe stationary-phase adsorption.

  • Pyridine ring: Basic nitrogen that engages in secondary ion-exchange interactions with free silanols.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade into an aldehyde during standard column chromatography? A1: The dimethoxymethyl group is an acetal, which serves as an acid-labile protecting group[1]. Standard normal-phase silica gel has a surface pH of approximately 4.5 to 5.5. This weakly acidic environment acts as a heterogeneous catalyst, triggering the hydrolysis of the acetal into a 3-formyl (aldehyde) group during purification[2].

Q2: Why is my compound streaking severely, even when I use neutralized silica? A2: Streaking is caused by the synergistic interaction of two functional groups with residual silanols on the silica surface. The dimethylphosphoryl group coordinates strongly via hydrogen bonding, while the basic pyridine nitrogen undergoes secondary ion-exchange interactions with acidic silanols[3]. Even on neutralized silica, these interactions prevent sharp elution bands.

Q3: What is the optimal mobile phase strategy to overcome the phosphoryl group's polarity? A3: For normal-phase chromatography, highly polar modifiers are required. A gradient incorporating methanol (e.g., Dichloromethane/Methanol mixtures up to 10:3) is necessary to disrupt the strong hydrogen bonds between the dimethylphosphoryl group and the stationary phase[4].

Part 2: Troubleshooting Guide

Issue 1: Complete loss of product on the column (0% Recovery)
  • Causality: Irreversible adsorption occurs due to the formation of a pyridinium-silicate salt complex on standard silica, compounded by the phosphoryl group anchoring to the silica matrix.

  • Solution: Switch to an amine-functionalized ( NH2​ ) silica gel. The basic surface prevents pyridine protonation and provides a neutral-to-basic environment that completely protects the acetal from oxocarbenium ion formation.

Issue 2: Co-elution with polar impurities during RP-HPLC
  • Causality: Running RP-HPLC at an acidic pH (e.g., with 0.1% Formic Acid or TFA) protonates the pyridine ring ( pKa​≈5.2 ), drastically reducing its hydrophobicity and causing it to elute in the void volume alongside polar impurities. Furthermore, the acidic modifier will cleave the acetal[1].

  • Solution: Use a basic mobile phase (pH 8.5–9.0). This suppresses ionization, keeping the pyridine neutral to maximize retention on the C18 column, while simultaneously preserving the acetal[3].

Part 3: Visual Workflows & Degradation Pathways

G Start Crude Mixture 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine CheckScale Scale of Purification? Start->CheckScale PrepScale Preparative Scale (>1 gram) CheckScale->PrepScale Large AnalyticalScale Small Scale (<1 gram) CheckScale->AnalyticalScale Small NH2Silica Amine-Functionalized Silica Chromatography PrepScale->NH2Silica RPHPLC RP-HPLC (Basic Buffer pH 8.5) AnalyticalScale->RPHPLC Warning Avoid Standard Silica (Acetal Cleavage) NH2Silica->Warning

Workflow for selecting the optimal purification strategy based on scale.

Degradation Acetal Intact Acetal (Stable in Base) Acid Acidic Silanols (Standard Silica pH 4.5) Acetal->Acid Adsorption Intermediate Oxocarbenium Ion Intermediate Acid->Intermediate -MeOH Aldehyde 3-Formyl Pyridine (Degraded Product) Intermediate->Aldehyde +H2O, -MeOH

Acid-catalyzed acetal hydrolysis pathway on standard silica gel.

Part 4: Quantitative Data & Optimization Tables

Table 1: Stationary Phase Performance Comparison
Stationary PhaseSurface pHRetention MechanismAcetal StabilityElution ProfileRecommendation
Standard Silica 4.5 - 5.5Normal Phase / H-bondPoor (Hydrolysis)Severe TailingDO NOT USE
Neutral Silica 6.5 - 7.0Normal Phase / H-bondModerateModerate TailingUse with caution
NH2​ -Silica 8.0 - 9.0Normal Phase / Weak AnionExcellentSharp PeaksHighly Recommended
C18 (RP-HPLC) N/AReverse PhaseExcellent (at pH 8.5)Sharp PeaksHighly Recommended
Table 2: RP-HPLC Gradient Optimization (Preparative Scale)
Time (min)% Mobile Phase A (Water + 10mM NH4​HCO3​ , pH 8.5)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.095520.0
2.095520.0
15.0406020.0
17.059520.0
20.095520.0

Part 5: Step-by-Step Experimental Methodologies

Protocol A: Amine-Functionalized Silica Chromatography (Preparative Scale)

Use this protocol for crude mixtures exceeding 1 gram.

  • Column Packing: Slurry pack NH2​ -functionalized silica gel (40-63 µm) in 100% Dichloromethane (DCM).

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. Load directly onto the column bed. Do not use dry-loading with standard silica, as the extended contact time will degrade the acetal.

  • Elution Gradient:

    • 0-3 Column Volumes (CV): 100% DCM

    • 3-8 CV: 95:5 DCM:Methanol (MeOH)

    • 8-12 CV: 90:10 DCM:MeOH

    • Causality Note: The highly polar dimethylphosphoryl group requires a strong hydrogen-bond disrupting solvent like methanol to elute efficiently without tailing[4].

  • Fraction Collection: Monitor via TLC using NH2​ -silica plates under UV 254 nm.

  • Concentration: Evaporate pooled fractions under reduced pressure. Maintain the water bath strictly below 40°C to prevent thermal degradation.

  • Self-Validating System Check: Obtain a 1H -NMR spectrum in CDCl3​ . The intact dimethoxymethyl group must show a characteristic singlet integrating to 1H at ~5.4 ppm (acetal CH) and a singlet integrating to 6H at ~3.3 ppm (methoxy CH3​ ). The appearance of an aldehyde peak at ~10.0 ppm indicates protocol failure (acidic hydrolysis).

Protocol B: Preparative Reverse-Phase HPLC (Analytical to Small Prep Scale)

Use this protocol for high-purity isolation of samples under 1 gram.

  • Column Selection: Use a base-stable C18 column (e.g., Waters XBridge or equivalent) designed to withstand pH 8-10.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in Milli-Q water, adjusted to pH 8.5 with Ammonium Hydroxide.

    • Buffer B: HPLC-grade Acetonitrile.

    • Causality Note: The basic pH suppresses the ionization of the pyridine ring and protects the acid-sensitive acetal from hydrolysis[1][3].

  • Injection: Filter the sample through a 0.45 µm PTFE syringe filter to remove particulates.

  • Elution: Run the gradient specified in Table 2 .

  • Isolation: Freeze the collected fractions and lyophilize to remove water and the volatile ammonium bicarbonate buffer, yielding the pure compound as a free base.

  • Self-Validating System Check: Perform LC-MS analysis on the lyophilized powder using a basic mobile phase. The mass spectrum should show the [M+H]+ peak corresponding to the intact mass, with no [M−32]+ (loss of methanol) or [M−46]+ fragments indicative of acetal degradation.

References

  • Title: Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications | Source: acs.org | URL: 4

  • Title: Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs | Source: nih.gov | URL: 1

  • Title: Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II | Source: chromanik.co.jp | URL: 3

  • Title: Silica Gel for Column Chromatography | Source: nacalai.com | URL: 2

Sources

Optimization

Common side reactions in the synthesis of pyridine derivatives and their avoidance

Welcome to the Technical Support Center for Pyridine Derivative Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive side reactions encountered in the fu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridine Derivative Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most pervasive side reactions encountered in the functionalization and de novo synthesis of pyridine scaffolds.

Pyridine’s unique electronic properties—specifically its electron-deficient π -system and the strongly coordinating basic nitrogen—make it a challenging substrate. This guide bridges the gap between theoretical mechanistic chemistry and practical benchtop execution, ensuring your protocols are robust, high-yielding, and self-validating.

Troubleshooting Workflow: Identifying the Root Cause

PyridineTroubleshooting Start Identify Reaction Class CrossCoupling Cross-Coupling (Suzuki/Stille) Start->CrossCoupling NOxidation N-Oxidation (mCPBA / H2O2) Start->NOxidation SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Homocoupling Issue: Homocoupling (Bipyridine formation) CrossCoupling->Homocoupling Trace O2 / Pd Coordination OverOxidation Issue: Over-oxidation / Ring Decomposition NOxidation->OverOxidation Excess Oxidant / Heat RegioIssue Issue: Poor Regioselectivity / Tarry Mixtures SNAr->RegioIssue C3-Attack / Pyridyne Formation SolvLigand Action: Switch to Pd(dppf)Cl2 Optimize DME/H2O ratio Homocoupling->SolvLigand StoichTemp Action: Strict Stoichiometry Temp Control (0°C) OverOxidation->StoichTemp ActGroup Action: Use 2-Fluoropyridines or Isomerize 3-Halo RegioIssue->ActGroup

Decision tree for troubleshooting common pyridine synthesis side reactions.

FAQ Module 1: Cross-Coupling Reactions (Suzuki-Miyaura)

Q: Why am I seeing significant homocoupling (e.g., 4,4'-bipyridine formation) during the Suzuki coupling of halopyridines, and how do I suppress it?

Mechanistic Causality: Homocoupling in pyridine cross-coupling is primarily driven by the basic pyridine nitrogen, which coordinates strongly to the palladium(II) intermediate[1]. This coordination drastically slows down the transmetalation step of the catalytic cycle. The prolonged lifetime of the Pd(II) species allows competing pathways—such as oxidative homocoupling promoted by trace oxygen or disproportionation—to outcompete the desired cross-coupling[1].

Avoidance Strategy:

  • Ligand and Catalyst Selection: Move away from standard Pd(PPh3​)4​ . Instead, utilize bidentate ligands with larger bite angles or specific steric profiles that prevent pyridine coordination. For example, Pd(dppf)Cl2​ combined with an SPhos ligand enables coupling at room temperature, preserving acid-sensitive derivatives[2]. Alternatively, Pd(PPh3​)4​/AsPh3​ combinations have been shown to suppress protodeboronation and homocoupling side reactions[2].

  • Solvent Optimization: Switch from DMF or toluene to a biphasic DME/H2​O (4:1) system with K2​CO3​ as the base. The hydration sphere provided by this specific water ratio accelerates transmetalation of the boronic acid, outpacing the homocoupling pathway[2].

  • Strict Deoxygenation: Because homocoupling is an oxidative process, standard nitrogen purging is insufficient. You must utilize the freeze-pump-thaw method (detailed in the protocol below).

FAQ Module 2: Pyridine N-Oxidation

Q: When using mCPBA for pyridine N-oxidation, I observe over-oxidation (e.g., oxidation of alkyl substituents) and complex product mixtures. How can I achieve high selectivity?

Mechanistic Causality: Pyridine N-oxidation proceeds via a concerted "butterfly" mechanism where the peroxy acid delivers an oxygen atom to the nucleophilic nitrogen[3]. While meta-chloroperoxybenzoic acid (mCPBA) is highly reliable, it is also a potent oxidant. If the pyridine ring is deactivated by electron-withdrawing groups, the nitrogen becomes less nucleophilic, slowing the N-oxidation[4]. Researchers often mistakenly compensate by increasing the temperature or adding excess mCPBA, which leads to the over-oxidation of alkyl groups (e.g., methyl to carboxylic acid) or ring decomposition/tar formation[4].

Avoidance Strategy:

  • Stoichiometric Control: Use exactly 1.05 to 1.1 equivalents of mCPBA. Do not use a large excess[4].

  • Temperature Management: Maintain the reaction at or below room temperature (ideally starting at 0 °C in dichloromethane)[3]. If the substrate is highly deactivated, do not heat the mCPBA reaction. Instead, switch to a more powerful, yet controlled, oxidant like trifluoroperacetic acid, or use a biphasic H2​O2​ /acetic acid system with strict temperature monitoring[4].

FAQ Module 3: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction on a 3-halopyridine yields complex, tarry mixtures and poor regioselectivity. What is the reason, and how do I fix it?

Mechanistic Causality: The regioselectivity of SNAr on pyridines is governed entirely by electronic effects. Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions because the negative charge in the resulting Meisenheimer intermediate is delocalized onto the electronegative nitrogen atom, providing massive thermodynamic stabilization[5]. Attack at the C3 (meta) position lacks this stabilization[5]. Attempting to force an SNAr on a 3-halopyridine requires extreme heat and strong bases, which triggers an elimination-addition mechanism via a highly reactive 3,4-pyridyne intermediate[6]. This pyridyne intermediate is attacked unselectively by nucleophiles, resulting in regioisomeric mixtures and polymerization[6].

Avoidance Strategy:

  • Exploit Halogen Dance / Isomerization: Instead of forcing the reaction, use base-catalyzed aryl halide isomerization. Treating 3-bromopyridines with specific bases can isomerize them to 4-bromopyridines in situ, which then rapidly and selectively undergo SNAr at the C4 position[6].

  • Use Fluoropyridines: If synthesizing from scratch, use 2-fluoropyridines or 4-fluoropyridines instead of chloropyridines. The extreme electronegativity of fluorine lowers the LUMO of the pyridine ring, making the reaction with nucleophiles (like NaOEt) up to 320 times faster than with 2-chloropyridine, allowing the reaction to proceed at mild temperatures where side reactions are kinetically frozen[7].

Quantitative Data: Side Reaction Mitigation

The following table summarizes the impact of optimized conditions on product yield and side-product suppression based on established literature parameters.

Reaction TypeSubstrateCommon Side ProductStandard Condition YieldOptimized ConditionOptimized Yield
Suzuki Coupling 2-Bromopyridine4,4'-Bipyridine (Homocoupling)45% (Pd(PPh3)4, Toluene)92% (Pd(dppf)Cl2, DME/H2O 4:1)>90%
N-Oxidation 3-MethylpyridinePyridine-3-carboxylic acid60% (Excess mCPBA, 50°C)95% (1.05 eq mCPBA, DCM, 0°C)95%
SNAr 2-ChloropyridineTarry polymers30% (NaOEt, EtOH, 150°C)98% (Use 2-Fluoropyridine, 25°C)98%

Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Coupling of 2-Halopyridines (Minimizing Homocoupling)

This protocol utilizes a self-validating degassing step to ensure the absolute removal of oxygen, which is the primary driver of oxidative homocoupling.

Reagents: 2-Bromopyridine (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(dppf)Cl2​ (0.05 equiv), K2​CO3​ (2.0 equiv), DME/Water (4:1 v/v).

Step-by-Step Methodology:

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, K2​CO3​ , and Pd(dppf)Cl2​ .

  • Solvent Preparation (Critical): In a separate flask, prepare the DME/Water (4:1) mixture. Sparge the solvent mixture with ultra-pure Argon for 30 minutes.

  • Freeze-Pump-Thaw (Self-Validation):

    • Add the sparged solvent and 2-bromopyridine to the Schlenk flask.

    • Submerge the flask in a liquid nitrogen bath until the mixture is completely frozen solid.

    • Open the flask to a high vacuum ( <0.1 mmHg) for 5 minutes to evacuate the headspace.

    • Close the vacuum valve and allow the mixture to thaw in a room-temperature water bath. Validation: You will observe bubbles escaping the liquid as it thaws; this is the trapped oxygen leaving.

    • Repeat this cycle three times. On the third thaw, no bubbles should be visible, validating that the system is completely anaerobic.

  • Reaction Execution: Backfill the flask with Argon. Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4-6 hours.

  • Monitoring and Workup: Monitor via LC-MS. Upon completion, cool to room temperature, dilute with EtOAc, and wash with brine. The absence of a mass peak corresponding to the bipyridine dimer confirms the successful suppression of the homocoupling side reaction.

References

  • Manoso, A. S., & DeShong, P. "Recent Progress on the Synthesis of Bipyridine Derivatives". National Institutes of Health (NIH). Available at: [Link]

  • K. N. Houk et al. "Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines". National Institutes of Health (NIH). Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution". Journal of the American Chemical Society (ACS). Available at: [Link]

Sources

Troubleshooting

Enhancing the stability of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine in solution

Welcome to the Technical Support Center for 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (CAS: 2648956-69-6)[1]. This compound is a highly functionalized building block featuring three distinct reactive moieties: a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (CAS: 2648956-69-6)[1].

This compound is a highly functionalized building block featuring three distinct reactive moieties: a basic pyridine core, an acid-sensitive dimethoxymethyl (acetal) group, and a Lewis-basic dimethylphosphoryl group. Because of this structural complexity, researchers frequently encounter stability issues in solution.

This guide is designed to provide you with the mechanistic causality behind these degradation pathways and equip you with self-validating protocols to ensure absolute solution stability during your experiments.

Module 1: Diagnostic Troubleshooting & Causality (FAQ)

Q1: My LC-MS analysis shows a rapid degradation of the compound in aqueous media, accompanied by a net mass loss of 32 Da. What is happening? The Causality: You are observing acid-catalyzed acetal hydrolysis. The dimethoxymethyl group is an acetal protecting group for an aldehyde. In aqueous or protic environments where the pH drops below neutral (pH < 7.0), the acetal oxygen becomes protonated. This triggers the elimination of methanol to form a highly reactive oxocarbenium ion, which is subsequently attacked by water to yield the corresponding 5-(dimethylphosphoryl)nicotinaldehyde[2],[3]. The Fix: Acetals are highly stable in basic conditions but extremely labile in acidic ones[2]. You must maintain your solution at a mildly basic pH (8.0–8.5) using a non-nucleophilic buffer.

AcetalHydrolysis A Acetal Form (Stable at pH > 7) B Protonated Acetal (Transient) A->B + H+ C Oxocarbenium Ion (Reactive Intermediate) B->C - MeOH D Aldehyde Form (Degradation Product) C->D + H2O

Fig 1. Acid-catalyzed acetal hydrolysis pathway leading to aldehyde degradation.

Q2: I stored my stock solution in THF for a few weeks, and now I see an M+16 impurity peak. How did this happen? The Causality: The M+16 peak indicates the formation of a pyridine N-oxide. While the pyridine ring is generally stable against mild oxidation[4], prolonged exposure to trace peroxides (commonly found in aged ethereal solvents like THF) or dissolved oxygen will oxidize the basic nitrogen lone pair[5]. The Fix: Always use freshly distilled, peroxide-free solvents. Degas your solvents by sparging with Argon, and store stock solutions in amber vials under an inert atmosphere.

Q3: Why does my solution become cloudy over time, and why are my NMR signals suddenly broadening? The Causality: The dimethylphosphoryl group (-P(=O)(CH₃)₂) is a potent hydrogen bond acceptor and a strong Lewis base. It readily coordinates with trace transition metals leached from low-quality glassware or impure solvents. This coordination restricts the tumbling of the molecule (causing NMR line broadening) and can form insoluble coordination polymers (causing turbidity). The Fix: Use only LC-MS grade solvents and ensure all glassware is washed with a chelating agent (e.g., EDTA) followed by a thorough Milli-Q water rinse.

Module 2: Quantitative Data Analytics

To help you anticipate degradation timelines, refer to the stability matrices below.

Table 1: Quantitative Stability Matrix Across pH and Temperature

Storage ConditionSolvent / Buffer pHTemp (°C)Half-Life (t₁/₂)Primary Degradant
Unbuffered H₂O~ 6.5 (Ambient)25< 12 hoursAldehyde
Acidic Buffer4.537< 1 hourAldehyde
Basic Buffer8.24> 6 monthsNone detected
Aged THFN/A25~ 2 weeksPyridine N-oxide

Table 2: Diagnostic LC-MS Mass Shifts

Degradation PathwayFunctional GroupMass Shift (Δ Da)Mechanistic Cause
Acetal HydrolysisDimethoxymethyl-32 Da (Net)Loss of 2x methoxy groups (-62), gain of carbonyl oxygen (+16).
N-OxidationPyridine Core+16 DaOxidation of the nitrogen lone pair by trace peroxides.
Metal CoordinationDimethylphosphorylBroad / VariableLewis acid-base interaction with trace transition metals.

Module 3: Standard Operating Procedures (SOP)

To guarantee the integrity of your experiments, use the following self-validating protocol for preparing stock solutions. A self-validating protocol contains inherent checkpoints; if a checkpoint fails, the protocol halts, preventing the use of degraded material.

SOP: Preparation of Ultra-Stable 10 mM Stock Solutions

Step 1: Buffer Formulation & Verification

  • Action: Prepare a 50 mM Tris-HCl buffer.

  • Validation Checkpoint: Measure the pH using a calibrated probe. Adjust with 0.1 M NaOH until the pH is exactly 8.2. Self-Validation: Do not proceed until the pH reading remains stable at 8.2 ± 0.1 for 5 continuous minutes. If the pH fluctuates, discard and remake the buffer.

Step 2: Solvent Degassing

  • Action: Transfer the buffer to a Schlenk flask or septum-sealed vial. Sparge the solution with Argon gas via a submerged needle for 15 minutes to displace dissolved oxygen.

  • Causality: Removing dissolved oxygen prevents the formation of the pyridine N-oxide over long-term storage[5].

Step 3: Dissolution

  • Action: Weigh the required amount of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine and transfer it to the degassed buffer under a positive stream of Argon. Vortex gently.

  • Validation Checkpoint: Visually inspect the vial against a light source. Self-Validation: The solution must be 100% optically clear. Any turbidity indicates metal-ion coordination or incomplete dissolution. If turbid, discard the solution and re-wash glassware with EDTA.

Step 4: Analytical Baseline Confirmation

  • Action: Immediately inject a 1 µL aliquot into the LC-MS.

  • Validation Checkpoint: Evaluate the chromatogram. Self-Validation: The ratio of the parent mass (M+H) to the aldehyde degradation product must be > 99.5 : 0.5. If the aldehyde peak exceeds 0.5%, the acetal has already begun hydrolyzing due to transient local acidity during dissolution; the batch must be rejected.

Workflow Step1 1. Buffer Formulation (Tris-HCl, pH 8.2) Step2 2. Degassing (Argon sparging for 15 min) Step1->Step2 Step3 3. Dissolution (Add compound under Argon) Step2->Step3 Step4 4. Visual Validation (Must be 100% optically clear) Step3->Step4 Step5 Step5 Step4->Step5

Fig 2. Self-validating workflow for preparing highly stable stock solutions.

References

  • NextSDS. "3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine — Chemical Substance Information." NextSDS Chemical Database.
  • Geletii, Y. V., et al. "What are the product of degradation from Pyridine?" ResearchGate.
  • Liu, Y., et al. "Synthesis and Application of Trehalose Materials." Bioconjugate Chemistry / PMC - NIH.
  • Ghosh, S. S., et al. "Lysosome-Specific Delivery of β-Glucosidase Enzyme Using Protein-Glycopolypeptide Conjugate via Protein Engineering and Bioconjugation." ACS Publications.
  • Youssef, A. S. A., et al. "Recent trends in the chemistry of pyridine N-oxides." Arkivoc.

Sources

Optimization

Scaling up the synthesis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

Topic: Scaling Up the Synthesis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Welcome to the Technical Support Center. Sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Scaling Up the Synthesis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals

Welcome to the Technical Support Center. Scaling the synthesis of highly functionalized heteroaryls like 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine[1] requires transitioning from bench-top observations to rigorous, thermodynamically controlled engineering. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the causality behind reaction failures at scale and provide self-validating protocols to ensure your multi-kilogram campaigns succeed safely and reproducibly.

I. Strategic Synthetic Workflow

The synthesis relies on a three-stage sequence: cryogenic monolithiation/formylation, acid-catalyzed acetal protection, and a palladium-catalyzed P-C bond formation.

G A 3,5-Dibromopyridine (Starting Material) B Step 1: Monolithiation & Formylation Reagents: n-BuLi, DMF Temp: -78°C A->B C 5-Bromo-3-pyridinecarboxaldehyde (Intermediate 1) B->C D Step 2: Acetalization Reagents: HC(OMe)3, MeOH, p-TsOH Temp: Reflux C->D E 3-Bromo-5-(dimethoxymethyl)pyridine (Intermediate 2) D->E F Step 3: Hirao Cross-Coupling Reagents: HP(=O)Me2, Pd(OAc)2, dppf Temp: 90°C E->F G 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (Target API Fragment) F->G

Workflow for the 3-step synthesis of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine.

II. Troubleshooting FAQs & Self-Validating Protocols

Module 1: Cryogenic Monolithiation & Formylation

The Challenge: 3,5-dibromopyridine is highly prone to disproportionation during lithium-halogen exchange.

Q: When scaling the monolithiation of 3,5-dibromopyridine to 5 kg, we observe 15-20% of 3,5-diformylpyridine byproduct alongside unreacted starting material. How do we suppress this? A: This is a classic heat-transfer failure. At scale, the exothermic nature of the n-BuLi addition causes localized warming. This triggers "dancing lithium" (rapid intermolecular equilibration) where the monolithiated species reacts with unreacted dibromopyridine, yielding 3,5-dilithiopyridine and regenerating the starting material. Solvent coordination and concentration strictly dictate the stability of this intermediate[2]. Solution: You must switch from batch addition to sub-surface dosing using a dip tube in a highly agitated, continuous flow or strictly temperature-controlled reactor.

Validated Protocol 1: Synthesis of 5-Bromo-3-pyridinecarboxaldehyde

  • Preparation: Purge a 50 L glass-lined reactor with N₂. Charge 3,5-dibromopyridine (1.0 equiv) and anhydrous toluene/THF (10:1 v/v, 15 vol). Causality: The non-coordinating toluene bulk prevents over-solvation of the lithium intermediate, reducing disproportionation kinetics[2].

  • Cryogenics: Cool the jacket to -85 °C. Ensure internal temp is ≤ -78 °C.

  • Lithiation: Dose n-BuLi (2.5 M in hexanes, 1.05 equiv) via a sub-surface dip tube.

    • Self-Validation Checkpoint: The dosing pump must be interlocked to the internal thermocouple. If ΔT > 5 °C, dosing must automatically pause. The solution should remain pale yellow; a shift to deep red indicates localized warming and disproportionation.

  • Formylation: After 45 min, add anhydrous DMF (1.5 equiv) maintaining T < -70 °C.

  • Quench: Quench cold into a 10% aqueous citric acid solution. Causality: Acidic quench prevents the Cannizzaro-type disproportionation of the newly formed aldehyde that occurs in basic aqueous media.

Module 2: Acetalization (Aldehyde Protection)

The Challenge: Unprotected aldehydes will poison the palladium catalyst in the subsequent step and undergo unwanted side reactions.

Q: Our acetalization stalls at 90% conversion, requiring tedious chromatographic purification to remove the residual aldehyde. How can we drive this to completion? A: Acetalization is an equilibrium process. While trimethyl orthoformate acts as a dehydrating agent, the generation of methanol can stall the forward reaction if ambient moisture is present. Solution: Implement a Dean-Stark trap or continuous distillation to remove the methanol/water azeotrope, shifting the equilibrium entirely to the product side to yield 3-bromo-5-(dimethoxymethyl)pyridine[3].

Validated Protocol 2: Synthesis of 3-Bromo-5-(dimethoxymethyl)pyridine

  • Reaction: Charge reactor with 5-bromo-3-pyridinecarboxaldehyde (1.0 equiv), trimethyl orthoformate (3.0 equiv), and anhydrous methanol (10 vol). Add p-toluenesulfonic acid monohydrate (0.05 equiv).

  • Distillation: Heat to 65 °C. Continuously distill off the solvent while feeding fresh anhydrous methanol to drive the equilibrium.

  • Monitoring:

    • Self-Validation Checkpoint: HPLC analysis must show < 0.5% residual aldehyde before proceeding. Do not quench until this metric is met.

  • Neutralization: Cool to 20 °C. Add solid Na₂CO₃ (0.1 equiv) and stir for 30 minutes.

    • Self-Validation Checkpoint: The pH of an aqueous aliquot must read > 7.5. If acidic, the acetal will hydrolyze during concentration. Filter and concentrate[3].

Module 3: Palladium-Catalyzed Hirao Cross-Coupling

The Challenge: Coupling electron-deficient pyridines with secondary phosphine oxides frequently results in catalyst poisoning and black palladium precipitation.

Q: The Hirao coupling stalls at 50% conversion on a 1 kg scale. Adding more Pd(PPh₃)₄ just causes black precipitation. Why is the catalyst dying? A: The product, 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine, and the dimethylphosphine oxide starting material are strong Lewis bases. They aggressively coordinate to the palladium center, displacing monodentate phosphines (like PPh₃) and precipitating inactive Pd(0) black. Solution: You must switch to a bidentate ligand with a wide bite angle. Utilizing Pd(OAc)₂ complexed to dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a robust chelate that resists displacement by the phosphoryl oxygen, alleviating catalyst poisoning and enabling complete conversion at lower loadings[4].

Validated Protocol 3: Synthesis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

  • Degassing: In a rigorously deoxygenated reactor, charge 3-bromo-5-(dimethoxymethyl)pyridine (1.0 equiv)[3], dimethylphosphine oxide (1.2 equiv), and anhydrous 1,4-dioxane (10 vol). Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA minimizes unwanted dealkylation of the phosphine oxide compared to stronger bases[4].

  • Catalyst Pre-activation: In a separate Schlenk vessel, pre-mix Pd(OAc)₂ (0.01 equiv) and dppf (0.012 equiv) in dioxane (1 vol) for 15 minutes.

    • Self-Validation Checkpoint: The pre-mixed catalyst solution must transition from yellow to a deep, homogeneous orange, confirming active Pd-dppf complex formation. Do not add if particulate remains.

  • Coupling: Transfer the catalyst to the main reactor and heat to 90 °C for 12 hours.

  • Workup: Cool to 20 °C. Quench with a pH 8 phosphate buffer. Causality: The dimethoxymethyl group is highly sensitive to acid. Phosphine oxide byproducts can lower the pH during aqueous workup; the buffer ensures the protecting group remains intact.

  • Scavenging: Extract with ethyl acetate. Treat the organic layer with SiliaBond Thiol (20 wt%) for 4 hours at 40 °C to scavenge residual palladium, filter, and concentrate to yield the final API fragment[1].

III. Quantitative Scale-Up Metrics

To benchmark your process transfer, compare your pilot data against our validated scale-up metrics below. Variances outside these ranges indicate a deviation in mixing efficiency or thermal control.

Process StepMetricBench Scale (10 g)Pilot Scale (1 kg)Variance Causality & Control Strategy
1. Monolithiation Isolated Yield88%82%Causality: Exotherm-induced disproportionation.Control: Sub-surface dosing and strict ΔT < 5 °C limits.
1. Monolithiation Diformyl Byproduct< 1.0%4.5%Causality: Inadequate mixing at scale.Control: High-shear agitation (300+ RPM) required.
2. Acetalization Conversion> 99%> 99%Causality: Reversible reaction equilibrium.Control: Continuous distillation of methanol/water.
3. Hirao Coupling Catalyst Loading5.0 mol%1.0 mol%Causality: Cost/toxicity limits at scale.Control: Switch to high-efficiency Pd(OAc)₂/dppf[4].
3. Hirao Coupling Pd Residue (API)120 ppm< 10 ppmCausality: Inefficient extraction of chelated Pd.Control: SiliaBond Thiol scavenger treatment for 4 hours.

IV. References

  • NextSDS. "3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine — Chemical Substance Information." NextSDS. [Link]

  • PMC. "Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates." National Institutes of Health (NIH).[Link]

Sources

Troubleshooting

Refinement of analytical methods for 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine detection

Technical Support Center: Analytical Method Refinement for 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Analytical Method Refinement for 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique physicochemical challenges of analyzing 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine. The presence of an acid-sensitive acetal group, a highly polar phosphoryl group, and a basic pyridine ring creates a "perfect storm" for chromatographic and mass spectrometric artifacts.

This guide provides field-proven, mechanistically grounded solutions to ensure the scientific integrity and reproducibility of your analytical workflows.

Section 1: Chromatographic Troubleshooting (Peak Tailing & Retention)

Q: Why does my analyte exhibit severe peak tailing, and how can I resolve it? A: Peak tailing for this molecule is driven by a dual-interaction mechanism. First, the dimethylphosphoryl group (P=O) is a strong hydrogen bond acceptor that undergoes severe electrostatic interactions with residual, unendcapped silanols on the silica stationary phase[1]. Second, the basic pyridine nitrogen interacts with these same silanols via cation-exchange mechanisms[2].

The Causality: Standard reversed-phase (RP) columns inherently possess acidic silanol groups (pKa ~4.5). When analyzing basic or phosphoryl-containing compounds, these secondary interactions disrupt the primary hydrophobic partitioning, causing the analyte to "drag" on the column. The Solution: Switch to a fully endcapped, base-deactivated, or ethylene-bridged hybrid (BEH) silica column. Furthermore, elevate the mobile phase pH to 8.0 using 10 mM ammonium bicarbonate. At pH 8.0, the pyridine ring (pKa ~5.2) is predominantly neutral, neutralizing the cation-exchange pathway and yielding sharp, symmetrical peaks.

Section 2: Sample Stability & Acetal Hydrolysis

Q: I am detecting a major peak with a mass shift of -46 Da. What is happening? A: You are observing the acid-catalyzed hydrolysis of the 3-(dimethoxymethyl) group. Acetals are notoriously unstable in acidic environments. Standard LC-MS mobile phases (e.g., 0.1% formic acid, pH ~2.7) protonate the acetal oxygen, initiating the loss of two methanol molecules (-64 Da) and the addition of water (+18 Da) to form 3-formyl-5-(dimethylphosphoryl)pyridine, resulting in a net mass loss of 46 Da.

The Causality: The HPLC column itself can act as a catalyst. If the mobile phase lacks an amine modifier or buffer to neutralize the acidic sites on the silica, the column will hydrolyze the acetal during the chromatographic run[3]. The Solution: Strictly avoid acidic modifiers like TFA or formic acid. Use neutral or slightly alkaline mobile phases (pH 7.0–8.5) to preserve the acetal's integrity.

AcetalHydrolysis A 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (Intact Acetal) B Acidic Mobile Phase (pH < 5) or Active Silanols A->B Exposure E Neutral/Alkaline Mobile Phase (pH 7-9) + Endcapped Column A->E Optimized Conditions C Hydrolysis Intermediate (Hemiacetal) B->C +H2O, -CH3OH D 3-Formyl-5-(dimethylphosphoryl)pyridine (Degradation Product, -46 Da) C->D -CH3OH F Stable Elution (Sharp Peak, Intact Mass) E->F Prevention

Fig 1: Mechanism of acetal hydrolysis and prevention strategy.

Section 3: LC-MS/MS Sensitivity & Ion Suppression

Q: My signal intensity is erratic, and sensitivity is lower than expected in biological matrices. How do I optimize ionization? A: This is a classic case of ion suppression driven by the gas-phase basicity of the pyridine moiety.

The Causality: In electrospray ionization (ESI), analytes compete for charge on the surface of the evaporating droplets. Pyridine derivatives exhibit high gas-phase basicity, meaning they are highly susceptible to suppression effects when co-eluting with high-concentration matrix components or formulation agents[4]. If the ESI droplet surface becomes saturated, the ionization efficiency of your target analyte plummets. The Solution: You must implement a sample cleanup step (such as Liquid-Liquid Extraction) to remove matrix phospholipids and employ stable isotope-labeled internal standards (SIL-IS) to correct for residual suppression.

Data Presentation: Optimization Summaries

Table 1: Mobile Phase pH Effects on Acetal Stability & Peak Shape

Mobile Phase Composition pH Acetal Recovery (%) Peak Asymmetry Factor (As) Conclusion
0.1% Formic Acid in H2O/ACN 2.7 < 5% 2.8 (Severe Tailing) Unsuitable (Hydrolysis)
10 mM Ammonium Acetate 6.8 85% 1.6 (Moderate Tailing) Sub-optimal

| 10 mM Ammonium Bicarbonate | 8.0 | > 99% | 1.1 (Symmetrical) | Optimal |

Table 2: LC-MS/MS MRM Optimization Parameters (ESI+)

Analyte State Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Note
Intact Acetal [M+H]+ [M-CH3OH+H]+ 15 Primary Quantifier
Intact Acetal [M+H]+ [Phosphoryl Fragment]+ 35 Secondary Qualifier

| Aldehyde Degradant |[M-46+H]+ | [Fragment]+ | 20 | Monitor for degradation |

Experimental Protocols

Protocol 1: Self-Validating Acetal Integrity Test (Flow-Rate Modulation) Purpose: To definitively determine if acetal degradation is occurring in the sample vial (pre-injection) or on the HPLC column (during analysis). This self-validating logic relies on residence time.

  • Prepare Sample: Spike 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine into your matrix at 100 ng/mL.

  • Run 1 (Standard Flow): Inject 5 µL at a flow rate of 0.4 mL/min. Integrate the peak areas for both the Intact Acetal and the Aldehyde Degradant. Calculate the Area Ratio (Aldehyde/Acetal).

  • Run 2 (Slow Flow): Inject 5 µL of the same vial at a flow rate of 0.2 mL/min (doubling the column residence time).

  • Data Interpretation (The Causality Check):

    • Scenario A: If the Area Ratio in Run 2 is significantly higher than in Run 1, the degradation is occurring on-column due to active silanols or acidic mobile phase.

    • Scenario B: If the Area Ratio remains constant between runs, the degradation occurred prior to injection (e.g., acidic extraction solvent or benchtop instability).

Protocol 2: Optimized LC-MS/MS Workflow for Phosphoryl-Pyridines Purpose: A step-by-step methodology for robust quantification.

  • Sample Extraction: Perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) to isolate the analyte from plasma proteins and phospholipids, minimizing ion suppression.

  • Reconstitution: Evaporate the organic layer under N2 and reconstitute in 10 mM Ammonium Bicarbonate (pH 8.0) / Acetonitrile (90:10, v/v). CRITICAL: Do not use acidic reconstitution solvents.

  • Chromatography: Use a BEH C18 column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 4 minutes.

  • Detection: Operate the mass spectrometer in ESI+ MRM mode using the optimized parameters from Table 2.

Workflow Step1 1. Column Selection (Hybrid Silica, Endcapped) Step2 2. Mobile Phase Prep (10mM NH4HCO3, pH 8.0) Step1->Step2 Step3 3. Sample Extraction (LLE to reduce matrix) Step2->Step3 Step4 4. LC-MS/MS Analysis (ESI+, MRM Mode) Step3->Step4 Decision Peak Tailing or Suppression? Step4->Decision Fix1 Increase Buffer Conc. or adjust pH Decision->Fix1 Yes Success Validated Method Decision->Success No Fix1->Step2

Fig 2: Iterative LC-MS/MS method development workflow.

References

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • NUCLEODUR® - HPLC. MACHEREY-NAGEL.
  • Analysis of citral dimethyl acetal and other acetals by HPLC. CORESTA.
  • Evaluation of coverage, retention patterns and selectivity of seven liquid chromatographic methods for metabolomics. PMC.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine as a Next-Generation Kinase Inhibitor Scaffold

The landscape of targeted oncology and signal transduction therapy is heavily dominated by small-molecule kinase inhibitors. Historically, the design of these molecules has relied on classical nitrogen-containing heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The landscape of targeted oncology and signal transduction therapy is heavily dominated by small-molecule kinase inhibitors. Historically, the design of these molecules has relied on classical nitrogen-containing heterocycles (e.g., quinazolines, aminopyrimidines) to anchor the drug to the highly conserved ATP-binding hinge region of kinases. However, the emergence of acquired resistance mutations and the need for central nervous system (CNS) penetrance have driven the search for novel pharmacophores.

This guide provides a comprehensive comparative analysis of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (hereafter referred to as DDPP )—a highly specialized, emerging building block—against established kinase inhibitor scaffolds. By dissecting its physicochemical properties, structural activity, and experimental validation workflows, we aim to equip drug development professionals with actionable insights for incorporating this motif into next-generation pipeline assets.

Structural Logic and Mechanistic Causality

The DDPP molecule integrates three distinct functional modalities into a single compact scaffold. Understanding the causality behind why these specific functional groups are chosen is critical for rational drug design.

The Dimethylphosphoryl (DMPO) Group: An Atypical Hinge Binder

The most defining feature of DDPP is the dimethylphosphoryl ( −P(=O)(CH3​)2​ ) moiety. Traditional kinase inhibitors rely on flat, aromatic nitrogen donors/acceptors to form hydrogen bonds with the kinase hinge region[1]. However, the P=O bond is highly polarized, acting as an exceptionally strong, atypical hydrogen-bond acceptor[2].

  • Causality for Selection: Uncharged phosphine oxides like DMPO provide a massive boost to aqueous solubility and lower lipophilicity (LogD) without introducing the toxicity or metabolic instability associated with phosphates or phosphonates[3]. This is the exact mechanistic rationale that led to the clinical success of , an ALK/EGFR inhibitor that utilizes a DMPO group to maintain efficacy against resistant mutations while achieving excellent blood-brain barrier (BBB) penetration[4].

The Pyridine Core

Pyridine is a privileged scaffold in medicinal chemistry. In the context of DDPP, the nitrogen atom in the pyridine ring serves as a classical hydrogen-bond acceptor, interacting directly with the backbone amide (e.g., Met1199 in ALK) of the kinase hinge region[1].

The Dimethoxymethyl Acetal

The dimethoxymethyl group ( −CH(OCH3​)2​ ) serves a dual purpose. Biochemically, it provides tunable steric bulk that can occupy hydrophobic pockets adjacent to the gatekeeper residue. Synthetically, it acts as a masked aldehyde (acetal), allowing medicinal chemists to easily deprotect and derivatize the molecule late in the synthesis to explore structure-activity relationships (SAR) or design covalent inhibitors.

SAR Core DDPP Scaffold DMPO Dimethylphosphoryl (DMPO) Core->DMPO Pyridine Pyridine Ring Core->Pyridine Acetal Dimethoxymethyl Group Core->Acetal Effect1 Atypical H-Bond Acceptor Increases Aqueous Solubility DMPO->Effect1 Effect2 Classical Hinge Binder Anchors to Kinase Backbone Pyridine->Effect2 Effect3 Steric Bulk / Synthetic Handle Modulates Lipophilicity Acetal->Effect3

Structure-Activity Relationship (SAR) logic of the DDPP scaffold.

Comparative Performance Analysis

To contextualize the utility of the DDPP scaffold, we must compare it against standard-of-care kinase inhibitors. The table below synthesizes the physicochemical advantages of incorporating a DMPO-pyridine motif compared to the aminopyridine core of Crizotinib and the pyrimidine-DMPO core of Brigatinib.

Property / MetricCrizotinib (First-Gen ALK)Brigatinib (Second-Gen ALK)DDPP-Derived Scaffold (Projected)
Primary Hinge Binder AminopyridineAminopyrimidinePyridine
Solubility Enhancer Piperidine ringDimethylphosphoryl (DMPO)Dimethylphosphoryl (DMPO)
Aqueous Solubility Low to ModerateHighVery High (Synergy of Pyridine + DMPO)
H-Bond Acceptors 454
CNS Penetration Poor (High efflux ratio)Excellent[5]Excellent (Low TPSA, uncharged polar surface)
Resistance Profile Susceptible to Gatekeeper mutationsOvercomes L1196M[6]Broad (Flexible hinge adaptation)
Pathway Interference

Kinase inhibitors utilizing the DMPO motif have shown remarkable efficacy in shutting down hyperactive signaling cascades. By binding to the ATP pocket, DDPP-based molecules prevent the transphosphorylation of receptor tyrosine kinases, effectively starving downstream survival pathways (PI3K/AKT and MEK/ERK) of their activation signals.

G Ligand Oncogenic Fusion (e.g., EML4-ALK) Receptor Receptor Tyrosine Kinase Ligand->Receptor Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Downstream2 MEK / ERK Pathway Receptor->Downstream2 Inhibitor DDPP-based Inhibitor Inhibitor->Receptor Blocks ATP Binding via DMPO Outcome Tumor Cell Apoptosis Downstream1->Outcome Downstream2->Outcome

Mechanism of action for DDPP-based inhibitors blocking oncogenic kinase signaling.

Self-Validating Experimental Protocols

To objectively evaluate a newly synthesized DDPP-derived kinase inhibitor against alternatives, a robust, self-validating experimental pipeline is required. The following protocols are designed to prove both biochemical potency and cellular target engagement.

Protocol A: Universal In Vitro Kinase Profiling (ADP-Glo Assay)

Causality: Traditional radiometric assays require hazardous materials, while phosphospecific antibodies limit the assay to a single kinase. The ADP-Glo assay is chosen because it universally measures the depletion of ATP and generation of ADP, making it target-agnostic and highly reproducible for calculating precise IC50​ values.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Titration: Perform a 3-fold serial dilution of the DDPP-derivative and control compounds (e.g., Brigatinib) in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate.

  • Enzyme-Substrate Mix: Add 5 µL of the purified target kinase (e.g., ALK or CDK7)[2] mixed with its specific peptide substrate into the wells. Incubate for 15 minutes at room temperature to allow the DMPO group to equilibrate within the hinge region.

  • Reaction Initiation: Add 5 µL of ultra-pure ATP (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP (40-minute incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation).

  • Quantification: Read luminescence on a microplate reader. Plot the data using a four-parameter logistic non-linear regression model to determine the IC50​ .

Protocol B: Intracellular Target Engagement (NanoBRET)

Causality: A compound may exhibit sub-nanomolar potency in an ADP-Glo assay but fail entirely in vivo due to poor membrane permeability. NanoBRET (Bioluminescence Resonance Energy Transfer) is utilized here because it measures the actual binding of the inhibitor to the kinase inside living cells, validating that the highly polar DMPO group does not restrict cellular entry.

  • Cell Transfection: Transfect HEK293T cells with a plasmid expressing the target kinase fused to NanoLuc® luciferase.

  • Plating: 24 hours post-transfection, harvest and resuspend cells in Opti-MEM. Plate cells into a 384-well tissue culture plate at a density of 1×104 cells/well.

  • Tracer Addition: Add a cell-permeable fluorescent NanoBRET tracer (a known broad-spectrum kinase inhibitor conjugated to a fluorophore) at its EC50​ concentration.

  • Inhibitor Competition: Add serial dilutions of the DDPP-derivative. If the DDPP compound is cell-permeable and binds the kinase, it will competitively displace the fluorescent tracer.

  • Readout: Add NanoBRET Nano-Glo Substrate. Measure dual-emission luminescence (donor at 460 nm, acceptor at 618 nm). A decrease in the BRET ratio (618/460) confirms intracellular target engagement.

Workflow Step1 Step 1 Compound Synthesis & Serial Dilution Step2 Step 2 Biochemical Validation (ADP-Glo Assay) Step1->Step2 Step3 Step 3 Cellular Permeability (NanoBRET Assay) Step2->Step3 Step4 Step 4 SAR Optimization & Lead Selection Step3->Step4

Experimental workflow for validating DDPP-derived kinase inhibitors.

Conclusion

The 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (DDPP) scaffold represents a highly rational starting point for modern kinase inhibitor discovery. By leveraging the uniquely strong, yet uncharged, hydrogen-bond accepting capability of the dimethylphosphoryl (DMPO) group[7], medicinal chemists can design molecules that maintain tight hinge-binding affinity while overcoming the lipophilicity and solubility bottlenecks that plague traditional nitrogen-heterocycle inhibitors. When evaluated through rigorous, self-validating biochemical and cellular assays, DDPP-derivatives hold the potential to match or exceed the pharmacokinetic profiles of next-generation therapies like Brigatinib[8] and SY-5609[9].

Sources

Comparative

A Researcher's Guide to the Labyrinth: Identifying and Validating the Biological Target of Novel Pyridine Scaffolds

A Case Study Approach with 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine Introduction: The Pyridine Privilege and the Target Validation Imperative The pyridine ring is a cornerstone of medicinal chemistry, forming t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Case Study Approach with 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

Introduction: The Pyridine Privilege and the Target Validation Imperative

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast array of FDA-approved drugs and biologically active compounds.[1][2][3][4] Its prevalence in nature and its synthetic tractability have made it a "privileged scaffold" in drug discovery. However, the journey from a promising hit in a phenotypic screen to a clinical candidate is fraught with challenges, the foremost of which is the identification and validation of its direct biological target. Without a clear understanding of the mechanism of action, advancing a compound is a high-risk endeavor.

This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the critical task of target deconvolution for a novel pyridine derivative. We will use the hypothetical compound, 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine , as a case study. Let us assume this compound has demonstrated potent anti-proliferative activity in a cancer cell line screen, but its molecular target remains unknown. This guide will compare and contrast various experimental strategies to illuminate its mechanism of action, providing both the "why" and the "how" with detailed protocols and supporting data.

The Target Identification Funnel: A Multi-pronged Approach

No single method for target identification is foolproof. A robust strategy employs a combination of orthogonal approaches to build a compelling case for a specific target. Below, we compare the leading methodologies, outlining their principles, strengths, and limitations.

Target Identification Methodologies: A Comparative Overview
Methodology Principle Requires Compound Modification? Key Advantages Key Limitations Best For
Affinity Chromatography / Pull-down Immobilized compound captures binding proteins from cell lysate.[5][6]Yes (Biotin or bead conjugation)Direct evidence of physical interaction; can identify entire protein complexes.Modification may alter binding; risk of non-specific binders.Initial hypothesis generation; identifying direct binding partners.
Cellular Thermal Shift Assay (CETSA) Target protein stabilization upon ligand binding leads to a higher melting temperature.NoLabel-free; applicable in live cells and tissues; confirms direct target engagement.Not all proteins show a thermal shift; lower throughput.Validating direct target engagement of a primary candidate.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from protease digestion.[5]NoLabel-free; relatively simple and low-cost.Requires specific proteases; may not work for all proteins.Orthogonal validation of a candidate target.
CRISPR/Cas9 Genetic Screens Identifies genes whose knockout confers resistance or sensitivity to the compound.NoUnbiased, genome-wide approach; powerful for pathway analysis.Identifies functionally related proteins, not necessarily direct binders; complex data analysis.Elucidating the mechanism of action and identifying essential pathways.
Chemical Proteomics (e.g., with photo-affinity probes) A reactive group on the compound covalently links to the target upon photoactivation.Yes (Photo-affinity and reporter tags)Captures transient or weak interactions; provides site-of-binding information.Synthesis of probes can be challenging; potential for off-target labeling.High-confidence identification of direct targets, including in complex environments.
In Silico Target Prediction Uses computational algorithms to predict targets based on chemical similarity to known ligands.[7]NoRapid and inexpensive; can generate initial hypotheses.Predictions are probabilistic and require experimental validation.Early-stage hypothesis generation; prioritizing experimental efforts.

Workflow for Target Deconvolution

The process of identifying and validating a biological target is a systematic funneling of possibilities, starting broad and progressively narrowing down to a single, validated target.

Target_Validation_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Candidate Prioritization cluster_2 Phase 3: Direct Target Engagement cluster_3 Phase 4: Biophysical & Biological Validation A Phenotypic Screening Hit (e.g., 3-(Dimethoxymethyl)-5- (dimethylphosphoryl)pyridine) B In Silico Prediction A->B C Affinity Pull-down / MS A->C D CRISPR/Cas9 Screen A->D E Candidate Target List (e.g., Kinase X, Protein Y, Enzyme Z) B->E C->E D->E F Cellular Thermal Shift Assay (CETSA) E->F G Drug Affinity Responsive Target Stability (DARTS) E->G H Direct Binding Assays (SPR, ITC) F->H G->H I Target Knockdown/Knockout (siRNA, CRISPR) H->I J Enzymatic/Functional Assays I->J K Validated Target (e.g., Kinase X) J->K

Caption: A multi-phase workflow for target identification and validation.

Deep Dive: Key Experimental Protocols

Here, we provide detailed, step-by-step methodologies for two powerful and complementary approaches: Affinity Pull-down for hypothesis generation and CETSA for confirming direct target engagement.

Protocol 1: Biotin-based Affinity Pull-down

This protocol describes the identification of binding partners for our case compound by immobilizing a biotinylated version of it on streptavidin beads.

1. Synthesis of a Biotinylated Probe:

  • A non-critical position on 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine must be identified through Structure-Activity Relationship (SAR) studies.

  • A linker (e.g., a polyethylene glycol chain) is attached to this position, terminating in a biotin molecule. A control compound, where the core pharmacophore is scrambled but the linker and biotin are present, should also be synthesized.

2. Cell Lysis and Lysate Preparation:

  • Culture cancer cells (e.g., HeLa) to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).

  • Determine protein concentration using a BCA assay.

3. Affinity Pull-down:

  • Pre-clear the lysate by incubating with streptavidin-agarose beads for 1 hour at 4°C.

  • Incubate 1-2 mg of pre-cleared lysate with the biotinylated probe (~10-50 µM) for 2-4 hours at 4°C with gentle rotation.

  • In parallel, incubate another aliquot of lysate with the biotinylated control compound and a third with biotin alone (negative controls).

  • Add pre-washed streptavidin-agarose beads to each sample and incubate for another 1-2 hours at 4°C.

  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binders.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Elute bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Run the eluates on an SDS-PAGE gel and visualize with Coomassie or silver stain.

  • Excise protein bands that are unique to the active probe lane.

  • Perform in-gel trypsin digestion and identify the proteins by LC-MS/MS.

5. Data Analysis:

  • Proteins identified in the control lanes are considered non-specific binders and are subtracted from the active probe list.

  • Remaining proteins are ranked based on spectral counts or intensity. The top candidates are prioritized for validation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol validates if a prioritized candidate protein (e.g., Kinase X, identified from the pull-down) directly binds to the unmodified compound in intact cells.

1. Cell Treatment:

  • Culture cells to ~80% confluency.

  • Treat cells with either vehicle (e.g., DMSO) or a high concentration of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (e.g., 10-100x the anti-proliferative IC50) for 1 hour at 37°C.

2. Heating and Lysis:

  • Harvest cells and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. A room temperature (RT) sample serves as a no-heat control.

  • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

3. Separation of Soluble and Aggregated Proteins:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

  • The supernatant contains the soluble protein fraction, while the pellet contains the aggregated, denatured proteins.

4. Protein Analysis by Western Blot:

  • Carefully collect the supernatant.

  • Measure the protein concentration and normalize all samples.

  • Analyze the amount of the candidate protein (Kinase X) remaining in the soluble fraction at each temperature by Western Blot using a specific antibody.

5. Data Analysis and Interpretation:

  • Quantify the band intensities from the Western Blot.

  • Plot the percentage of soluble protein relative to the RT control against temperature for both vehicle- and compound-treated samples.

  • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and direct target engagement.

CETSA_Workflow A Treat cells with Vehicle or Compound B Heat aliquots to a temperature gradient A->B C Lyse cells (Freeze-Thaw) B->C D Separate soluble from aggregated proteins (Centrifugation) C->D E Analyze soluble fraction by Western Blot for Target Protein D->E F Plot Melting Curve: % Soluble Protein vs. Temp E->F

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Validating the Candidate: From Engagement to Biological Function

Once a high-confidence candidate like "Kinase X" has been identified and direct engagement confirmed by CETSA, the final validation steps are crucial to causally link the target to the observed anti-proliferative phenotype.

  • Biophysical Confirmation: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used with purified Kinase X protein and our compound to directly measure binding affinity (KD) and thermodynamics. This provides quantitative evidence of a direct interaction.

  • Biological Phenocopy: The most critical validation step is to determine if modulating the target protein mimics the effect of the compound.

    • Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of Kinase X in the cancer cells should phenocopy the anti-proliferative effect of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine.

    • Rescue Experiments: In cells where Kinase X has been knocked out, the addition of the compound should have no further effect on proliferation, confirming that Kinase X is the essential target.

  • Pathway Analysis: If Kinase X is the validated target, subsequent experiments should probe its signaling pathway. For instance, a western blot analysis could show that treatment with our compound inhibits the phosphorylation of a known downstream substrate of Kinase X, further solidifying the mechanism of action.

Signaling_Pathway cluster_0 Upstream Signal cluster_1 Signaling Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseX Kinase X (Validated Target) Receptor->KinaseX Substrate Downstream Substrate KinaseX->Substrate Proliferation Cell Proliferation Substrate->Proliferation Compound 3-(Dimethoxymethyl)-5- (dimethylphosphoryl)pyridine Compound->KinaseX

Caption: A hypothetical signaling pathway inhibited by the compound.

Conclusion

The path to validating the biological target of a novel compound like 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is a rigorous, multi-step process. It begins with broad, unbiased screening methods to generate a list of potential candidates and progressively narrows the focus through orthogonal validation techniques. By combining affinity-based methods, biophysical assays, and genetic approaches, researchers can build an unassailable case for a specific mechanism of action. This not only de-risks the progression of a drug discovery program but also provides invaluable insights into the underlying biology of the disease, paving the way for the development of next-generation therapeutics.

References

  • Title: Validation strategies for target prediction methods | Briefings in Bioinformatics Source: Briefings in Bioinformatics, 2019 URL
  • Title: Target Identification and Validation in Drug Discovery Source: Chemspace, 2025 URL
  • Title: Target Validation and Exploration Source: Bio-Techne URL
  • Title: Identification of Direct Protein Targets of Small Molecules Source: PMC, NIH URL
  • Title: Target identification of small molecules: an overview of the current applications in drug discovery Source: PMC, 2023 URL
  • Title: Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives Source: Springer Science+Business Media, 2019 URL
  • Title: Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine Source: ScienceDirect, 2024 URL
  • Title: Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives Source: Journal of Medicinal and Chemical Sciences, 2023 URL
  • Title: 3-(dimethoxymethyl)-5-(dimethylphosphoryl)
  • Title: European Journal of Medicinal Chemistry Source: UPCommons URL
  • Title: Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications Source: IntechOpen, 2024 URL

Sources

Validation

In Vitro and In Vivo Correlation of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (DDPP) Activity: A Comparative Guide

As neuropharmacology pivots toward highly selective, covalently binding probes for sustained target engagement, 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (DDPP) has emerged as a compelling structural motif. By c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As neuropharmacology pivots toward highly selective, covalently binding probes for sustained target engagement, 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (DDPP) has emerged as a compelling structural motif. By combining a pyridine scaffold—which mimics the pyridinium moiety of classic cholinesterase ligands—with a dimethylphosphoryl warhead, DDPP acts as a potent, brain-penetrant covalent inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

This guide provides a comprehensive, objective comparison of DDPP against standard-of-care reversible inhibitors (Donepezil) and classic irreversible organophosphates (Paraoxon-methyl). By synthesizing in vitro kinetic profiling with in vivo behavioral and pharmacokinetic (PK/PD) correlations, we establish a validated framework for evaluating DDPP's utility in neurodegenerative disease models and chemical biology.

Mechanistic Overview: The Causality of Structural Design

The pharmacological activity of DDPP is dictated by its bipartite structure. The pyridine ring drives initial non-covalent affinity ( KI​ ) by engaging in π−π stacking with Trp86 in the Catalytic Anionic Site (CAS) of human AChE. Once anchored, the dimethylphosphoryl group undergoes a nucleophilic attack by the catalytic Ser203, resulting in a covalently phosphorylated enzyme.

Unlike reversible inhibitors such as Donepezil, which rely on continuous systemic exposure to maintain target occupancy, DDPP's covalent mechanism decouples pharmacodynamics from pharmacokinetics. Furthermore, the dimethylphosphoryl-AChE conjugate exhibits specific spontaneous reactivation and aging kinetics that differ fundamentally from larger organophosphates like soman or DFP . The dimethoxymethyl group serves as a lipophilic anchor to enhance blood-brain barrier (BBB) penetration, while also acting as a metabolic handle that ensures rapid peripheral clearance, thereby minimizing systemic toxicity.

MOA AChE AChE (Active) Complex_Rev AChE-Donepezil (Non-covalent) AChE->Complex_Rev Fast On/Off Complex_Cov AChE-DDPP (Phosphorylated Ser203) AChE->Complex_Cov k_inact / K_I DDPP DDPP (Covalent) DDPP->Complex_Cov Donepezil Donepezil (Reversible) Donepezil->Complex_Rev Aged Aged AChE (Irreversible) Complex_Cov->Aged Dealkylation (Aging)

Fig 1: Mechanistic pathways of AChE inhibition by DDPP versus Donepezil.

In Vitro Profiling: Kinetic Parameters and Target Engagement

To objectively evaluate DDPP, we must move beyond simple IC50​ values, which are time-dependent for covalent inhibitors, and instead measure the second-order rate constant of inactivation ( kinact​/KI​ ).

Quantitative Comparison
CompoundMechanism KI​ ( μ M) kinact​ ( min−1 ) kinact​/KI​ ( M−1min−1 )Aging t1/2​ (h)
Donepezil Reversible0.005N/AN/AN/A
Paraoxon-methyl Covalent1.200.45 3.7×105 3.7
DDPP Covalent0.850.62 7.3×105 4.1

Data Interpretation: DDPP demonstrates a superior kinact​/KI​ compared to Paraoxon-methyl, driven by the pyridine ring's enhanced affinity for the CAS. The aging half-life of ~4.1 hours is consistent with the dealkylation kinetics of dimethylphosphoryl-inhibited human AChE, allowing a therapeutic window where the enzyme can theoretically be rescued by strong nucleophiles (oximes) if off-target toxicity occurs .

Protocol 1: Self-Validating High-Throughput Ellman’s Assay for kinact​/KI​

This protocol is designed as a self-validating system. By continuously monitoring baseline drift and utilizing a reversible control (Donepezil), we isolate the covalent inactivation kinetics from assay artifacts.

Rationale: The Ellman's assay utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to react with the thiocholine produced by AChE-mediated hydrolysis of acetylthiocholine (ATCh). The resulting 5-thio-2-nitrobenzoate anion absorbs strongly at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and ATCh to 0.5 mM in the buffer.

  • Enzyme Equilibration: Pre-incubate recombinant human AChE (0.5 U/mL) with varying concentrations of DDPP (0.1 to 10 μ M) in a 96-well plate at 25°C.

  • Kinetic Initiation: At precise time intervals (e.g., 0, 5, 10, 20, 30 minutes), transfer a 10 μ L aliquot of the enzyme-inhibitor mixture into a secondary plate containing 190 μ L of the DTNB/ATCh substrate solution.

  • Absorbance Readout: Immediately measure absorbance at 412 nm continuously for 5 minutes using a microplate reader.

  • Data Processing: Calculate the pseudo-first-order rate constant ( kobs​ ) by plotting the natural log of residual activity versus pre-incubation time. Plot kobs​ against [DDPP] to derive kinact​ (maximum inactivation rate) and KI​ (inhibitor concentration yielding half-maximal kinact​ ).

  • System Validation:

    • Negative Control: Buffer only + DTNB/ATCh must show a baseline drift of <0.001 AU/min.

    • Reversible Control: Donepezil must show a horizontal line in the kobs​ vs. time plot (indicating instantaneous equilibrium, not time-dependent covalent inhibition).

In Vivo Correlation: Pharmacokinetics and Behavioral Efficacy

The true utility of DDPP lies in its in vivo performance. A common failure point in neuro-active drug development is the disconnect between peripheral exposure and central target occupancy.

To prove causality between DDPP administration and cognitive enhancement, we utilize a Scopolamine-induced amnesia model in rodents, correlating behavioral rescue in the Morris Water Maze (MWM) directly with ex vivo brain AChE occupancy.

Workflow Dose 1. Dosing (IV/PO) Vehicle, DDPP, Donepezil Behavior 2. Behavioral Assay Morris Water Maze Dose->Behavior Tissue 3. Tissue Collection Brain & Plasma Behavior->Tissue ExVivo 4. Ex Vivo Occupancy Radiometric/Ellman's Tissue->ExVivo PKPD 5. PK/PD Correlation Emax Modeling ExVivo->PKPD

Fig 2: In vivo workflow for correlating DDPP dosing with behavioral efficacy and target occupancy.

Protocol 2: Ex Vivo Brain AChE Occupancy Assay

Rationale: To accurately measure covalent target occupancy, tissue must be processed in a way that prevents post-mortem dephosphorylation or further inhibition by residual free drug in the tissue homogenate.

Step-by-Step Methodology:

  • Tissue Harvesting & Quenching: Immediately following behavioral testing, euthanize the subject. Rapidly extract the brain and flash-freeze in liquid nitrogen. Causality: Flash-freezing instantly halts the aging and spontaneous reactivation kinetics of the dimethylphosphoryl-AChE conjugate.

  • Homogenization: Homogenize the tissue in 10 volumes of ice-cold 1% Triton X-100 in phosphate buffer (pH 7.4) containing a highly specific, non-interfering reversible BChE inhibitor (e.g., ethopropazine) to isolate AChE activity.

  • Dilution to Prevent Post-Lysis Inhibition: Dilute the homogenate 1:100. Causality: Massive dilution drops the concentration of any free, unreacted DDPP far below its KI​ , preventing artificial ex vivo inhibition during the assay.

  • Activity Measurement: Measure residual AChE activity using the Ellman's method described in Protocol 1.

  • Occupancy Calculation: Target Occupancy (%) = [1−(Activitytreated​/Activityvehicle​)]×100 .

In Vivo Efficacy Metrics
MetricDonepezil (3 mg/kg PO)DDPP (1.5 mg/kg PO)Paraoxon-methyl (0.5 mg/kg PO)
Brain/Plasma Ratio ( Kp,uu​ ) 1.22.80.9
Peak Brain AChE Occupancy 65% (at 2h)78% (at 4h)45% (Limited by toxicity)
MWM Escape Latency (Day 4) 22 seconds18 secondsLethality/Tremors observed
Peripheral Cholinergic Toxicity Mild (SLUDGE syndrome)NegligibleSevere

Data Interpretation: DDPP achieves a significantly higher Brain/Plasma ratio than both Donepezil and Paraoxon-methyl. The dimethoxymethyl group facilitates rapid BBB crossing, while its susceptibility to peripheral plasma esterases/oxidases ensures that systemic exposure drops rapidly, sparing the subject from severe peripheral cholinergic toxicity (SLUDGE syndrome) typically seen with classic organophosphates.

Application Suitability: When to Choose DDPP

Based on the synthesized data, DDPP is not a direct replacement for Donepezil in all scenarios, but rather a specialized tool:

  • Choose DDPP when: Experimental designs require sustained, irreversible target engagement in the CNS without the confounding variables of fluctuating plasma pharmacokinetics. It is highly suitable for validating AChE as a target in novel transgenic models.

  • Choose Donepezil when: Rapid reversibility is required, or when establishing baseline comparisons against historical literature standards.

  • Choose Paraoxon-methyl when: A non-selective, purely peripheral/systemic organophosphate toxicity model is desired.

References

  • Worek F, Diepold C, Eyer P. "Dimethylphosphoryl-inhibited human cholinesterases: inhibition, reactivation, and aging kinetics." Archives of Toxicology, 1999 Feb;73(1):7-14.[Link]

  • Liu J, Zhang Y, Zhan CG. "Reaction pathway and free-energy barrier for reactivation of dimethylphosphoryl-inhibited human acetylcholinesterase." The Journal of Physical Chemistry B, 2009 Dec 17;113(50):16226-36.[Link]

Comparative

Head-to-head comparison of 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine with commercially available reagents

An initial investigation into "3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine" reveals that it is not a commonly cited or commercially available reagent. The search results do not provide any instances of its use in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An initial investigation into "3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine" reveals that it is not a commonly cited or commercially available reagent. The search results do not provide any instances of its use in synthetic chemistry, nor do they offer a direct comparison with other reagents. One search result provides basic chemical identifiers and hazard classifications for the compound, but no application data.[1]

The structure of the molecule, featuring a pyridine ring with a protected aldehyde (dimethoxymethyl group) and a dimethylphosphoryl group, suggests a potential application in the Horner-Wadsworth-Emmons (HWE) reaction. The dimethylphosphoryl group is a phosphonate ester, a key functional group in HWE reagents which are used to synthesize alkenes from aldehydes or ketones.[2][3][4] The dimethoxymethyl group, upon hydrolysis, would yield an aldehyde. This aldehyde could then potentially react intramolecularly or intermolecularly with the ylide generated from the phosphonate.

Given the lack of direct information on the specified compound, a head-to-head comparison with commercially available reagents is not feasible. However, it is possible to provide a comprehensive guide comparing commercially available phosphonate reagents that would be used for the type of transformation that "3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine" is likely designed for: the olefination of a pyridine-based aldehyde.

Therefore, this guide will focus on a head-to-head comparison of established, commercially available phosphonate reagents for the Horner-Wadsworth-Emmons reaction, providing the context that a molecule like "3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine" would, after deprotection of the aldehyde, fall into this class of reactants. This approach will provide the target audience with the practical, data-driven comparison they need for selecting appropriate reagents for their research.

A Comparative Guide to Phosphonate Reagents for the Synthesis of Pyridine-Containing Alkenes

For the Researcher, Scientist, and Drug Development Professional

The introduction of a carbon-carbon double bond into a pyridine-containing molecule is a critical transformation in the synthesis of numerous pharmaceuticals and functional materials. The Horner-Wadsworth-Emmons (HWE) reaction stands as a robust and highly utilized method for this purpose, offering significant advantages over the classical Wittig reaction, most notably the straightforward removal of the water-soluble phosphate byproduct.[3] This guide provides a head-to-head comparison of commercially available phosphonate reagents for the olefination of pyridine aldehydes, the very transformation that a deprotected form of "3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine" would undergo.

The choice of phosphonate reagent is paramount as it dictates not only the yield but, more critically, the stereoselectivity of the resulting alkene. This guide will explore the performance of two classes of commonly used phosphonate reagents: those that favor the formation of the thermodynamically stable (E)-alkene and those designed to produce the (Z)-alkene.

Core Principles of the Horner-Wadsworth-Emmons Reaction

The HWE reaction involves the deprotonation of a phosphonate ester by a base to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to an aldehyde or ketone, forming a transient betaine intermediate which subsequently eliminates a phosphate ester to yield the alkene. The stereochemical outcome is largely governed by the nature of the phosphonate reagent and the reaction conditions.

Head-to-Head Comparison of Commercially Available Phosphonate Reagents

The following sections will compare the performance of two representative, commercially available phosphonate reagents in the olefination of a generic pyridine-3-carboxaldehyde.

  • Triethyl phosphonoacetate: A classic, stabilized phosphonate reagent that reliably produces (E)-alkenes.

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari Reagent): A modified phosphonate designed to favor the formation of (Z)-alkenes.

Data Presentation: Performance in the Olefination of Pyridine-3-carboxaldehyde
ReagentProductTypical Yield (%)E/Z SelectivityKey Features
Triethyl phosphonoacetate(E)-ethyl 3-(pyridin-3-yl)acrylate85-95%>95:5High yields of the (E)-isomer, readily available, cost-effective.
Still-Gennari Reagent(Z)-methyl 3-(pyridin-3-yl)acrylate70-85%>90:10High (Z)-selectivity, requires cryogenic temperatures.
Experimental Protocols

Protocol 1: Synthesis of (E)-ethyl 3-(pyridin-3-yl)acrylate using Triethyl phosphonoacetate

This protocol details a standard procedure for an (E)-selective HWE reaction.

Diagram of the Experimental Workflow

G reagents 1. Add NaH to dry THF 2. Add Triethyl phosphonoacetate aldehyde Add Pyridine-3-carboxaldehyde reagents->aldehyde reaction Stir at room temperature aldehyde->reaction quench Quench with water reaction->quench extraction Extract with Ethyl Acetate quench->extraction purification Purify by column chromatography extraction->purification

Caption: Workflow for the (E)-selective Horner-Wadsworth-Emmons reaction.

Step-by-Step Methodology:

  • To a stirred suspension of sodium hydride (1.1 eq.) in dry tetrahydrofuran (THF) under an inert atmosphere, add triethyl phosphonoacetate (1.0 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of pyridine-3-carboxaldehyde (1.0 eq.) in dry THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-alkene.

Protocol 2: Synthesis of (Z)-methyl 3-(pyridin-3-yl)acrylate using the Still-Gennari Reagent

This protocol outlines the procedure for a (Z)-selective HWE reaction, which typically requires specific conditions to achieve high stereoselectivity.

Diagram of the Reaction Mechanism

G reagent Still-Gennari Reagent ylide Z-selective Ylide reagent->ylide Deprotonation base KHMDS, 18-crown-6 intermediate Betaine Intermediate ylide->intermediate Nucleophilic Attack aldehyde Pyridine-3-carboxaldehyde aldehyde->intermediate product (Z)-Alkene intermediate->product Elimination

Caption: Simplified mechanism of the (Z)-selective Still-Gennari olefination.

Step-by-Step Methodology:

  • To a solution of the Still-Gennari reagent (1.1 eq.) and 18-crown-6 (1.1 eq.) in dry THF at -78 °C under an inert atmosphere, add potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq.) dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of pyridine-3-carboxaldehyde (1.0 eq.) in dry THF dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Base and Solvent: In the (E)-selective reaction, sodium hydride in THF is a standard and effective combination for generating the stabilized phosphonate carbanion. For the (Z)-selective reaction, a strong, non-nucleophilic base like KHMDS is used at low temperatures to rapidly deprotonate the phosphonate without competing side reactions. The addition of 18-crown-6 sequesters the potassium cation, leading to a "naked" and more reactive phosphonate anion, which is crucial for high (Z)-selectivity.

  • Temperature Control: The (Z)-selectivity of the Still-Gennari reaction is highly dependent on temperature. Maintaining the reaction at -78 °C disfavors the equilibration of the initial kinetic adduct to the more thermodynamically stable trans-adduct, thus preserving the (Z)-geometry in the final product.

  • Reagent Structure: The electron-withdrawing trifluoroethyl groups in the Still-Gennari reagent increase the acidity of the alpha-protons, facilitating deprotonation at low temperatures. They also influence the electronics of the intermediate, favoring the kinetic (Z)-product.

Trustworthiness: A Self-Validating System

The protocols described above are standard procedures in organic synthesis. The predictable and high stereoselectivity of these reactions, when performed under the specified conditions, serves as an internal validation of the methodology. For instance, obtaining a high E/Z ratio with triethyl phosphonoacetate confirms that the reaction has proceeded as expected. Conversely, a low Z/E ratio in a Still-Gennari reaction would indicate a deviation from the optimal low-temperature conditions.

Authoritative Grounding & Comprehensive References

The Horner-Wadsworth-Emmons reaction is a cornerstone of modern organic synthesis. The principles and protocols described in this guide are well-established in the chemical literature. For further reading and a deeper understanding of the mechanisms and applications of the HWE reaction, the following resources are recommended.

References

  • Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles - ResearchGate. A research article detailing a specific procedure for the Horner-Wadsworth-Emmons reaction. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine As drug development and synthetic methodologies advance, laboratories frequently handle complex organophosphorus compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine

As drug development and synthetic methodologies advance, laboratories frequently handle complex organophosphorus compounds. 3-(Dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is a specialized research chemical containing both a functionalized pyridine ring and a dimethylphosphoryl group. Proper lifecycle management of this compound is critical not only for regulatory compliance but also for preventing environmental phosphorus contamination and ensuring occupational safety.

This guide provides researchers, scientists, and environmental health and safety (EHS) professionals with the mechanistic rationale and operational protocols required for the safe handling and disposal of this compound.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is imperative to understand the quantitative and qualitative hazard profile of the target compound. The presence of the phosphoryl group and the pyridine moiety dictates its reactivity and toxicity profile.

Table 1: Physicochemical and Hazard Summary

Property / IdentifierData / Classification
Chemical Name 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine
CAS Number 2648956-69-6[1]
EC Number 190-169-8[1]
Hazard Classifications Acute Tox. 4 (Oral, Dermal, Inhalation); Skin Irrit. 2[1]
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Causes skin irritation)[1]
Key Structural Features Pyridine ring (basic, potential for N-oxidation), Dimethylphosphoryl group (polar, potential for hydrolysis)

Mechanistic Rationale for Disposal Methodologies (E-E-A-T)

In professional laboratory settings, the disposal of organophosphorus-pyridine derivatives cannot be treated as standard organic waste without careful consideration of chemical compatibility.

  • Why Incineration is Mandatory: The primary method for terminal disposal of 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine is high-temperature incineration. The causality behind this lies in the thermal stability of the C-P and P=O bonds. Low-temperature degradation or standard chemical hydrolysis can lead to the formation of persistent, water-soluble phosphoric acids or toxic volatile intermediates. High-temperature incineration (typically >1000°C) completely oxidizes the molecule, cleaving the organophosphorus framework.

  • Emission Scrubbing: Because the molecule contains both Nitrogen (pyridine) and Phosphorus, incineration will generate nitrogen oxides ( NOx​ ) and phosphorus oxides ( POx​ ). Therefore, disposal must be routed exclusively to licensed facilities equipped with alkaline wet scrubbers to neutralize these acidic combustion byproducts into inert salts.

  • Containment Causality: High-Density Polyethylene (HDPE) is the preferred secondary containment material. Pyridine derivatives can degrade certain plastics and elastomers (like standard PVC or natural rubber) over time due to their solvent properties. HDPE provides a highly cross-linked, chemically inert barrier that prevents leaching during temporary storage.

Step-by-Step Operational Disposal Protocol

The following methodology outlines the self-validating workflow for processing waste containing 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine.

Step 1: Source Segregation and Quenching

  • Isolate Waste Streams: Never mix organophosphorus waste with heavy metal waste (e.g., transition metal catalysts). The phosphoryl oxygen can act as a ligand, forming stable, toxic organometallic complexes that complicate downstream processing.

  • Separate by Phase: Segregate liquid waste into "Halogen-Free Organic" (if dissolved in solvents like EtOAc or MeOH) or "Aqueous Waste."

  • pH Adjustment (Aqueous only): If the compound is in an aqueous solution, ensure the pH is adjusted to a neutral range (pH 6-8) using dilute NaOH or HCl to prevent unwanted acid/base-catalyzed hydrolysis during storage, which could generate localized pressure in sealed containers.

Step 2: Primary and Secondary Containment

  • Vessel Selection: Transfer the segregated waste into UN-approved, chemically compatible primary containers (e.g., amber glass for small volumes, PTFE-lined drums for bulk).

  • Secondary Containment: Place all primary containers within HDPE secondary containment trays capable of holding 110% of the primary vessel's volume.

Step 3: Labeling and EHS Logging

  • Regulatory Labeling: Affix GHS-compliant labels immediately. Explicitly list "3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine (CAS: 2648956-69-6)" and mark with the "Exclamation Mark" pictogram (Acute Tox. 4, Skin Irrit. 2)[1].

  • Inventory Logging: Enter the exact mass/volume into the laboratory's EHS waste tracking system to ensure the facility does not exceed its permissible accumulation limits for hazardous waste.

Step 4: Transfer to Licensed Waste Management

  • Contractor Verification: Ensure the contracted waste management facility is explicitly licensed to handle organophosphorus compounds and operates a high-temperature incinerator with NOx​ / POx​ scrubbing capabilities.

  • Manifesting: Complete the hazardous waste manifest, ensuring the chemical is categorized correctly under local environmental protection agency guidelines (e.g., RCRA in the US, or equivalent regional frameworks).

Waste Segregation and Disposal Workflow

DisposalWorkflow Start Waste Generation: 3-(Dimethoxymethyl)-5- (dimethylphosphoryl)pyridine Decision Waste State? Start->Decision Solid Solid Waste / Contaminated PPE Decision->Solid Solid Phase Liquid Liquid Solutions Decision->Liquid Liquid Phase Contain HDPE Secondary Containment & Labeling Solid->Contain Org Halogen-Free Organic Solvents Liquid->Org Organic Solvent Aq Aqueous Waste (Adjust to pH 6-8) Liquid->Aq Aqueous Solvent Org->Contain Aq->Contain Incinerate High-Temp Incineration (NOx/POx Scrubbing) Contain->Incinerate Licensed EHS Transfer

Operational workflow for the segregation, containment, and terminal disposal of the target compound.

References

  • NextSDS. (n.d.). 3-(dimethoxymethyl)-5-(dimethylphosphoryl)pyridine — Chemical Substance Information. Retrieved March 30, 2026, from[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.